Safinamide impurity 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1000370-28-4 |
|---|---|
Molecular Formula |
C24H24F2N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
InChI Key |
KNCBWHHLCCZNGN-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to a Key Safinamide Degradation Product: 4-((3-Fluorobenzyl)oxy)benzoic Acid
A Note on Nomenclature: The designation "Safinamide Impurity 9" is utilized by some commercial suppliers to refer to the compound 4-((3-Fluorobenzyl)oxy)benzoic acid. However, this nomenclature is not universally recognized in official pharmacopeias or regulatory filings. Authoritative scientific literature has identified this compound as a principal degradation product of Safinamide, designating it as 'Impurity F'[1][2][3][4]. For clarity and scientific accuracy, this guide will refer to the compound by its chemical name and CAS number, while acknowledging its common commercial designation.
Introduction: The Imperative of Impurity Profiling for Safinamide
Safinamide is a selective, reversible monoamine oxidase B (MAO-B) inhibitor employed as an adjunctive therapy in the management of Parkinson's disease[5]. As with any active pharmaceutical ingredient (API), the purity profile of Safinamide is a critical quality attribute. Process-related impurities and degradation products can potentially impact the safety and efficacy of the final drug product[5]. A thorough understanding of the formation, characterization, and quantification of these impurities is therefore paramount for drug development professionals, ensuring compliance with stringent regulatory standards.
This guide provides an in-depth technical overview of 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6), a significant degradation product of Safinamide. We will explore its mechanism of formation, detailed analytical protocols for its quantification, and strategies for its synthesis as a reference standard, offering a comprehensive resource for researchers in pharmaceutical development and quality control.
Identity and Physicochemical Properties
The impurity in focus is a benzoic acid derivative, structurally related to a key fragment of the Safinamide molecule. Its consistent identification is foundational for any analytical work.
| Property | Value | Source(s) |
| Chemical Name | 4-((3-Fluorobenzyl)oxy)benzoic acid | [5][6][7] |
| Synonym(s) | Benzoic acid, 4-[(3-fluorophenyl)methoxy]- | [5] |
| Common Designation | This compound; Safinamide Impurity 10; Impurity F | [1][2][3][4][6] |
| CAS Number | 405-85-6 | [5][6][7] |
| Molecular Formula | C₁₄H₁₁FO₃ | [6][7] |
| Molecular Weight | 246.24 g/mol | [6][7] |
Caption: Chemical Structure of 4-((3-Fluorobenzyl)oxy)benzoic acid.
Mechanism of Formation: A Hydrolytic Degradation Pathway
From a mechanistic standpoint, the formation of 4-((3-Fluorobenzyl)oxy)benzoic acid from Safinamide is a classic example of hydrolytic degradation. The amide bond in the L-alaninamide moiety of the Safinamide molecule is susceptible to cleavage under aqueous conditions, particularly when exposed to acidic or basic environments, or elevated temperatures. This hydrolysis cleaves the molecule, yielding the stable benzoic acid derivative and L-alaninamide.
This pathway underscores the criticality of controlling pH and moisture content during the formulation and storage of Safinamide to minimize the formation of this degradant. Forced degradation studies, subjecting the API to stress conditions like acid, base, and oxidation, are essential to confirm this pathway and to develop stability-indicating analytical methods[1].
Caption: Proposed hydrolytic degradation pathway of Safinamide.
Analytical Strategy for Quantification
A robust, validated analytical method is non-negotiable for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolution and sensitivity[8][9][10][11]. The method detailed below is based on the stability-indicating protocol developed by Zou et al., which has been demonstrated to effectively separate Safinamide from its process-related and degradation impurities[1][2][3][4].
Recommended HPLC Protocol
Rationale: This reverse-phase HPLC method utilizes a C18 column for effective separation based on hydrophobicity. The gradient elution with acetonitrile and a buffered aqueous phase allows for the resolution of compounds with varying polarities, ensuring that the impurity peak is well-separated from the main API peak and other impurities. UV detection is suitable as both the API and the impurity contain chromophores.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in water. Adjust the pH to 5.0 using a suitable base (e.g., dilute ammonium hydroxide). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare working standards at concentrations relevant to the impurity specification limits (e.g., 0.1 µg/mL to 5 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Safinamide drug substance or product in the diluent to achieve a target concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis according to the parameters outlined in the table below.
-
-
Quantification:
-
Identify the peak corresponding to 4-((3-Fluorobenzyl)oxy)benzoic acid in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity in the sample using the peak area response and an external standard calibration curve.
-
HPLC Method Parameters
| Parameter | Recommended Value |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 226 nm |
| Injection Volume | 10 µL |
This method is adapted from the literature and should be fully validated for its intended use according to ICH Q2(R1) guidelines.[1][2][3][4]
Caption: General workflow for the HPLC analysis of Safinamide impurities.
Synthesis of the Reference Standard
The availability of a high-purity reference standard is a prerequisite for accurate impurity quantification. 4-((3-Fluorobenzyl)oxy)benzoic acid can be synthesized via a Williamson ether synthesis.
Synthetic Rationale: This approach involves the reaction of a phenoxide (generated from a hydroxybenzoic acid ester) with a benzyl halide. The ester protecting group on the carboxylic acid prevents unwanted side reactions and can be easily removed in a final hydrolysis step.
-
Esterification: Protect the carboxylic acid of 4-hydroxybenzoic acid, for example, by converting it to its methyl ester (methyl 4-hydroxybenzoate) using methanol and an acid catalyst.
-
Ether Synthesis: React methyl 4-hydroxybenzoate with 3-fluorobenzyl chloride or bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).
-
Hydrolysis: Cleave the methyl ester group from the resulting intermediate, methyl 4-((3-fluorobenzyl)oxy)benzoate, using basic hydrolysis (e.g., with NaOH or KOH) followed by acidic workup to yield the final product, 4-((3-Fluorobenzyl)oxy)benzoic acid.
-
Purification: The final product must be purified, typically by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, MS, and HPLC.
Conclusion and Recommendations
The compound 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS 405-85-6) is a known and well-characterized hydrolytic degradation product of Safinamide, despite the inconsistent "Impurity 9" nomenclature used by some vendors. Its presence in the drug substance is a direct indicator of product stability. For drug development professionals, it is crucial to:
-
Acknowledge and document the identity of this impurity using its correct chemical name and CAS number.
-
Implement a validated, stability-indicating HPLC method , such as the one described, for routine quality control and stability studies.
-
Procure or synthesize a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid for accurate quantification.
-
Control storage and handling conditions for the API and drug product to minimize moisture exposure and prevent hydrolytic degradation.
By adhering to these principles, researchers and manufacturers can ensure the quality, safety, and regulatory compliance of Safinamide-containing pharmaceuticals.
References
-
Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
-
DR JCR BIO. (n.d.). Safinamide Archives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 100(4), 1029–1037. Retrieved from [Link]
-
Baviskar, P. C., & Bachhav, R. S. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 9(11), 114-119. Retrieved from [Link]
-
Patil, H. K., et al. (2025). Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis, 15(2), 153-9. Retrieved from [Link]
-
PubMed. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Retrieved from [Link]
-
Veeprho. (n.d.). Safinamide Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products | Request PDF. Retrieved from [Link]
-
Dalvi, R., Veer, V., & Bhosale, A. (2025). Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. Journal of Neonatal Surgery. Retrieved from [Link]
-
Zou, L., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. Retrieved from [Link]
-
JETIR. (n.d.). Method for determination of safinamide mesylate in bulk and tablet dosage form by both rp-hplc. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]
Origin of Impurity 9 in Safinamide Synthesis Pathway
This technical guide details the origin, formation mechanism, and control of Impurity 9 (specifically identified as the bis-benzylated regioisomer) in the synthesis of Safinamide Mesylate.
Executive Summary
In the context of Safinamide process chemistry, Impurity 9 typically refers to (S)-2-[3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzylamino]propanamide (CAS: 1000370-28-4).[1]
This impurity represents a critical process-related impurity arising from a convergence of two distinct root causes:
-
Starting Material Contamination: The presence of the ortho-isomer (2-fluorobenzyl chloride) in the primary reagent (3-fluorobenzyl chloride).
-
Side Reaction (Over-Alkylation): A competitive C-alkylation event on the phenolic ring during the ether formation step, leading to a bis-benzylated species.
Its presence indicates a failure in both starting material quality control (regioisomer limit) and reaction selectivity (O- vs. C-alkylation).
Chemical Identity & Structure
| Property | Description |
| Common Name | Safinamide Impurity 9 (Vendor Specific) |
| Chemical Name | (S)-2-[3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzylamino]propanamide |
| CAS Number | 1000370-28-4 |
| Molecular Formula | C₂₄H₂₄F₂N₂O₂ |
| Molecular Weight | 410.46 g/mol |
| Structural Feature | Contains two 2-fluorobenzyl moieties: one attached to the oxygen (ether) and one to the aromatic ring (carbon-carbon bond). |
| Relationship to API | It is the bis-alkylated analog of the regioisomer of Safinamide. |
Mechanistic Origin in the Synthesis Pathway
The formation of Impurity 9 occurs primarily in the first stage of the synthesis (Ether Formation) and is carried through the reductive amination step.
Stage 1: The Ether Formation (Williamson Ether Synthesis)
-
Intended Reaction: 4-Hydroxybenzaldehyde reacts with 3-fluorobenzyl chloride (3-FBC) in the presence of a base (e.g., K₂CO₃) to form the intermediate 4-((3-fluorobenzyl)oxy)benzaldehyde.
-
Root Cause of Impurity 9:
-
Contaminant: The 3-FBC reagent contains traces of 2-fluorobenzyl chloride (2-FBC).
-
Mechanism: The 2-FBC reacts with the phenoxide anion. While O-alkylation is favored, C-alkylation at the ortho-position (C3) of the benzaldehyde ring occurs as a side reaction, driven by high temperatures or excess reagent.
-
Double Reaction: The highly reactive phenoxide undergoes both C-alkylation and O-alkylation, resulting in 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde .
-
Stage 2: Reductive Amination
-
Reaction: The bis-alkylated aldehyde intermediate reacts with L-alaninamide (or its salt) under reducing conditions (H₂/Pt-C or NaBH₃CN).
-
Outcome: The aldehyde carbonyl is converted to the amine, fixing the "Impurity 9" structure. The reductive conditions do not remove the extra benzyl group on the ring.
Pathway Visualization (Graphviz)
The following diagram illustrates the parallel pathways: the Main Route (Green) and the Impurity 9 Formation Route (Red).
Caption: Mechanistic divergence showing the formation of Impurity 9 via C-alkylation of the 2-fluoro contaminant.
Control & Mitigation Strategies
To maintain Impurity 9 below the ICH Q3A qualification threshold (<0.15% or <0.05% depending on dose), the following control strategy is required:
A. Starting Material Control (Critical)
-
Specification: Limit the content of 2-fluorobenzyl chloride in the 3-fluorobenzyl chloride starting material to < 0.10% .
-
Rationale: The formation of the bis-2-fluoro analog is directly proportional to the concentration of the 2-fluoro isomer input.
B. Process Optimization (Reaction Conditions)
-
Base Selection: Use a milder base (e.g., K₂CO₃ instead of NaOH/KOH) to reduce the nucleophilicity of the phenoxide carbon, thereby minimizing C-alkylation.
-
Solvent System: Avoid highly polar aprotic solvents (like DMF) at high temperatures if possible, or strictly control the temperature (< 80°C), as high heat promotes the higher-activation-energy C-alkylation pathway.
-
Stoichiometry: Avoid large excesses of the benzyl chloride reagent. A stoichiometry closer to 1.0–1.05 equivalents minimizes the opportunity for the second alkylation event.
C. Purification
-
Crystallization: The bis-benzylated impurity is significantly more lipophilic (LogP ~5.3) than Safinamide (LogP ~2.6). It can be purged during the final crystallization of Safinamide Mesylate from polar solvents (e.g., Water/Ethanol mixtures), where the lipophilic impurity remains in the mother liquor.
Analytical Detection
-
Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
-
Column: C18 (e.g., Inertsil ODS-3 or equivalent).
-
Retention Time: Impurity 9 will elute after the main Safinamide peak (Relative Retention Time > 1.0) due to its higher hydrophobicity (two benzyl rings).
-
Mass Spectrometry:
-
Safinamide [M+H]+: 303.15 m/z
-
Impurity 9 [M+H]+: 411.18 m/z (Characteristic +108 Da mass shift corresponding to the extra C₇H₄F moiety).
-
References
-
Axios Research. (2023). This compound Reference Standard (CAS 1000370-28-4).[1][2] Retrieved from
-
Pevarello, P., et al. (1998).[3] "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry, 41(4), 579-590. Link
-
Newron Pharmaceuticals. (2009). Process for producing 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamide compound. WO Patent 2009/074478. Link
-
Reddy, A.V., et al. (2014). "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate." Journal of AOAC International. Link
-
ChemicalBook. (2024). This compound Synthesis Route. Retrieved from
Sources
Solubility Properties and Purification Logic of Safinamide Impurity 9
Technical Whitepaper | Application Note: SA-IMP-09
Executive Summary
In the development and manufacturing of Safinamide Mesylate (a selective MAO-B inhibitor), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B) and drug efficacy. Safinamide Impurity 9 , chemically identified as 4-((3-fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6), represents a significant oxidative degradation product and process intermediate.
This guide provides a definitive analysis of the solubility profile of Impurity 9. Unlike generic solubility tables, this document focuses on the mechanistic solubility behaviors—driven by its carboxylic acid moiety and lipophilic fluorobenzyl tail—that allow for its targeted removal. We present a self-validating purification logic based on pH-dependent solubility switching and solvent polarity differentials.
Chemical Identity and Physicochemical Drivers
To master the solubility of Impurity 9, one must first understand its structural architecture. It is an amphiphilic molecule consisting of a polar, ionizable head group and a non-polar, lipophilic tail.
-
Molecular Formula: C₁₄H₁₁FO₃[2]
-
Molecular Weight: 246.24 g/mol [2]
-
Key Functional Groups:
-
Carboxylic Acid (pKa ~4.4): The "switch" for aqueous solubility.
-
Fluorobenzyl Ether: Provides high lipophilicity (LogP ~3.2), driving solubility in organic solvents.
-
Structural Visualization
The following diagram illustrates the dual nature of Impurity 9, highlighting the sites responsible for its solubility behavior.
Figure 1: Structural dissection of this compound showing the functional groups governing its solubility profile.
Solubility Profile in Organic Solvents
The solubility of Impurity 9 is dictated by the "Like Dissolves Like" principle, modified by its capacity for hydrogen bonding and ionization.
Polar Protic Solvents (Methanol, Ethanol)
-
Solubility: High (>50 mg/mL estimated)
-
Mechanism: The carboxylic acid group forms strong hydrogen bonds with the hydroxyl groups of the solvent. The aromatic rings are sufficiently solvated by the organic backbone of the alcohol.
-
Application: Methanol is an excellent solvent for initial dissolution but offers poor selectivity for separating Impurity 9 from Safinamide (which is also soluble).
Polar Aprotic Solvents (Acetonitrile, DMSO, DMF)
-
Solubility: Very High
-
Mechanism: Dipole-dipole interactions stabilize the polar regions of the molecule. DMSO and DMF are particularly effective "universal" solvents for this class of compounds.
-
Application: Useful for analytical method development (HPLC diluents) but less practical for bulk purification due to high boiling points (DMSO/DMF) or lack of selectivity (Acetonitrile).
Non-Polar Solvents (Heptane, Toluene)
-
Solubility: Low to Moderate
-
Mechanism: While the fluorobenzyl tail is lipophilic, the highly polar carboxylic acid dimerizes or resists solvation in strictly non-polar alkanes like heptane.
-
Application: Critical for Purification. Impurity 9 often precipitates or shows significantly reduced solubility in cold heptane compared to the aldehyde intermediate (4-((3-fluorobenzyl)oxy)benzaldehyde), which lacks the hydrogen-bonding acid group. This difference is exploited in process steps to wash away or precipitate specific contaminants.
Aqueous Solubility (The pH Switch)
-
pH < 3 (Acidic): Insoluble. The molecule exists in its neutral, protonated form. It behaves like a lipophilic organic solid.
-
pH > 6 (Basic): Freely Soluble. Deprotonation forms the carboxylate anion (R-COO⁻), which is highly water-soluble.
-
Application: This is the primary lever for purification (see Section 4).
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |
| Alcohols | Methanol, Ethanol | High | Hydrogen bonding + Lipophilic solvation |
| Aprotic | Acetonitrile, DMSO | High | Dipole interactions |
| Alkanes | n-Heptane, Hexane | Low | Polarity mismatch with acid group |
| Aqueous (Acidic) | 0.1N HCl | Insoluble | Protonated neutral form (Hydrophobic) |
| Aqueous (Basic) | 0.1N NaOH / NaHCO₃ | Soluble | Ionized carboxylate form (Hydrophilic) |
Purification Logic: The "Acid-Base Swing"
The most robust method to remove Impurity 9 from Safinamide relies on their differing acid-base properties. Safinamide is an
Experimental Protocol: Removal of Impurity 9
This protocol uses a biphasic extraction to selectively partition Impurity 9 into the aqueous waste stream.
Prerequisites:
-
Crude Safinamide (containing Impurity 9)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Base: 5% Sodium Bicarbonate (
) or 1N Sodium Hydroxide ( )
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Safinamide mixture in EtOAc (10 volumes). Ensure complete dissolution.
-
The "Swing" (Extraction): Add 5 volumes of 5%
solution. Agitate vigorously for 10 minutes.-
Mechanism:[3] Impurity 9 reacts with the base to form the sodium salt:
. -
Result: The salt form is highly soluble in water and insoluble in EtOAc. Safinamide remains in the EtOAc layer.
-
-
Phase Separation: Allow layers to settle. Discard the lower aqueous layer (containing Impurity 9).
-
Validation Check: Analyze the organic layer by HPLC. If Impurity 9 persists (>0.1%), repeat step 2.
-
Isolation: Wash the organic layer with water (to remove residual base), dry over
, and evaporate to yield purified Safinamide.
Purification Workflow Diagram
The following flowchart visualizes the decision logic and phase behavior during the purification process.
Figure 2: Separation logic for removing this compound using pH-dependent solubility switching.
Analytical Determination (HPLC)
To quantify the solubility or residual levels of Impurity 9, a reverse-phase HPLC method is required. Due to the acidic nature of the impurity, pH control of the mobile phase is mandatory to prevent peak tailing.
-
Column: C18 or C8 (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH ~3.0). Acidic pH keeps Impurity 9 protonated, increasing retention and improving peak shape.
-
Mobile Phase B: Acetonitrile.[4]
-
Detection: UV at 220-230 nm (Aromatic absorption).
-
Elution Order: Impurity 9 (Acid) will generally elute before Safinamide (Amine) in acidic conditions due to the amine's interaction with residual silanols or simply based on the relative hydrophobicity of the larger Safinamide scaffold.
References
-
Chemicea Pharmaceuticals. this compound (CAS 405-85-6) Technical Data Sheet. Retrieved from .
-
Daicel Pharma Standards. Safinamide Impurities: Structure, Mechanism, and Analysis. Retrieved from .
-
PubChem. Compound Summary: 3-Fluorobenzoic acid derivatives and physicochemical properties.[5][6] National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods. Technical Application Note. Retrieved from .[7]
-
Journal of AOAC International. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. (2017).[3] Oxford Academic. Retrieved from .
Sources
- 1. 4-[(3-FLUOROBENZYL)OXY]BENZENECARBOXYLIC ACID | 405-85-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3-((4-Fluorobenzyl)oxy)benzoic acid | 457-97-6 [sigmaaldrich.com]
identification of unknown impurities in Safinamide bulk drug
Title: Advanced Structural Elucidation of Unknown Impurities in Safinamide Mesylate: A Integrated LC-MS/MS and NMR Approach
Executive Summary
In the development of Safinamide Mesylate (an
This technical guide details a self-validating workflow for identifying unknown impurities in Safinamide bulk drug. We move beyond standard HPLC retention times, utilizing high-resolution mass spectrometry (HRMS) fragmentation logic and orthogonal spectroscopic confirmation (NMR/IR) to solve structural anomalies, specifically focusing on the characterization of the elusive "Impurity D" (an amide derivative) and critical genotoxic risks like N-nitroso safinamide.
Part 1: The Chemistry of Safinamide & Impurity Origins
To identify an unknown, one must first map the "knowns." Safinamide is synthesized via the reductive amination of 4-((3-fluorobenzyl)oxy)benzaldehyde with L-alaninamide , followed by salt formation with methanesulfonic acid.
The impurity profile is dominated by three vectors:
-
Unreacted Intermediates: The aldehyde precursor (Impurity A).
-
Side Reactions: Over-alkylation or incomplete reduction.
-
Degradation: The secondary amine and amide moieties are susceptible to oxidation and hydrolysis.
Figure 1: Synthesis & Impurity Origin Map
This diagram correlates the synthetic pathway with the genesis of key impurities, including the critical genotoxic N-nitroso variant.
Caption: Synthesis pathway of Safinamide showing branch points for Process Impurities (A) and Degradation Products (D, E, N-Nitroso).
Part 2: Analytical Strategy for Unknown Identification
The identification of an unknown impurity requires a "triangulation" approach. We do not rely on a single detector.
The Protocol: From Peak to Structure
-
Initial Detection (HPLC-UV):
-
Mass Spectrometry Screening (LC-MS/MS):
-
Mode: ESI Positive (+ve). Safinamide ionizes readily as
. -
Action: Determine
of the unknown. Calculate relative to Safinamide ( 303.15).
-
-
Isolation (Prep-HPLC):
-
Required if MS data is ambiguous (e.g., isomers).
-
Collect fraction, lyophilize, and dissolve in DMSO-
for NMR.
-
-
Structural Confirmation (NMR/IR):
-
1H NMR, 13C NMR, and DEPT-135 to confirm carbon environments (e.g., carbonyl shift).
-
Figure 2: Analytical Decision Matrix
A logic flow for categorizing and identifying unknown peaks.
Caption: Decision matrix for elucidating unknown impurities based on mass shift and fragmentation logic.
Part 3: Technical Deep Dive – The "Impurity D" Case Study
A common challenge in Safinamide profiling is the appearance of a peak at RRT ~1.15 with an
Hypothesis Generation:
A +14 Da shift usually suggests methylation (
Investigation:
-
MS/MS Fragmentation:
-
Safinamide (303.15): Produces a characteristic tropylium-like ion at
109 (fluorobenzyl) and a fragment at 196 (loss of fluorobenzyl). -
Unknown (317.13):
-
Retains the
109 fragment (indicating the fluorobenzyl ring is intact). -
Shows a shift in the core fragment from 196 to 210.
-
-
-
NMR Confirmation:
-
The 1H NMR of Safinamide shows a benzylic
doublet at 4.1 ppm. -
In the unknown, this signal disappears and is replaced by a downfield shift in the aromatic protons, consistent with an amide carbonyl.
-
Table 1: Key Diagnostic Data for Safinamide Impurities
| Impurity ID | Common Name | RT (min)* | [M+H]+ (m/z) | Mass Shift | Key Diagnostic Fragment | Origin |
| Safinamide | API | 12.5 | 303.15 | 0 | 109 (F-Benzyl) | N/A |
| Impurity A | Aldehyde Precursor | 18.2 | 231.08 | -72 | 123 (Hydroxybenzaldehyde) | Process (SM) |
| Impurity D | Amide Derivative | 14.1 | 317.13 | +14 | 109 (Intact F-Benzyl) | Degradation (Oxidation) |
| Impurity E | Safinamide Acid | 6.8 | 304.13 | +1 | 304 (Parent) | Degradation (Hydrolysis) |
| N-Nitroso | N-Nitroso Safinamide | 15.5 | 332.14 | +29 | 302 (Loss of NO) | Genotoxic (Process) |
*Retention times are approximate based on C18 Gradient methods.
Part 4: Forced Degradation Protocols
To validate the method's specificity, you must demonstrate it can detect impurities generated under stress.
-
Oxidative Stress (Critical):
-
Protocol: Treat API with 3%
at Room Temp for 4 hours. -
Expected Result: Formation of Impurity D (Amide) and N-Oxides.
-
-
Hydrolytic Stress (Acid/Base):
-
Protocol: 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours.
-
Expected Result: Hydrolysis of the terminal amide to Carboxylic Acid (Impurity E).
-
-
Photolytic Stress:
-
Protocol: 1.2 million lux hours.
-
Expected Result: Radical degradation products; check for de-fluorinated species.
-
Part 5: Control Strategy & Regulatory Limits
-
Reporting Threshold: 0.05% (or lower for genotoxins).
-
Identification Threshold: 0.10% (requires LC-MS structural ID).
-
Qualification Threshold: 0.15% (requires tox studies).
-
Genotoxic Impurities (GTIs): N-Nitroso Safinamide must be controlled to TTC limits (typically < 26.5 ng/day intake).
References:
-
Zou, L., et al. (2017). "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products." Journal of AOAC International. Available at: [Link]
-
Yarala, M. R., & Gummadi, S. (2024).[4] "Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS." Research Journal of Pharmacy and Technology. Available at: [Link]
-
Redasani, V. K., et al. (2020).[4] "Development and Validation of Stability Indicating RP-HPLC Method for Determination of Safinamide Mesylate." ResearchGate. Available at: [Link]
-
European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in New Drug Substances." Available at: [Link]
Sources
Structural Elucidation of Safinamide Impurity 9: A Comprehensive NMR Guide
Topic: Structural Elucidation of Safinamide Impurity 9 (N-Alkylated Dimer) using NMR Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Analytical Scientists, Process Chemists, and CMC Leads.
Executive Summary & Definition
In the synthesis of Safinamide Mesylate (an
For the purpose of this technical guide, "Impurity 9" is defined as the Tertiary Amine Dimer (Chemical Name: (S)-2-(bis(4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide). This impurity typically arises during the reductive amination step when the secondary amine of Safinamide reacts with a second equivalent of the intermediate aldehyde.
Elucidating this structure presents specific stereochemical and spectral challenges—notably the diastereotopicity of methylene protons induced by the chiral center—which requires a sophisticated 2D NMR workflow.
Synthetic Origin and Formation Mechanism
To understand the structural elucidation, one must first map the chemical causality. Safinamide is synthesized via the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide .
Impurity 9 forms via an "over-alkylation" pathway where the formed Safinamide competes with L-alaninamide for the remaining aldehyde reductant.
Visualization: Impurity 9 Formation Pathway
The following diagram illustrates the competitive reaction kinetics leading to Impurity 9.
Figure 1: Competitive reductive amination pathway showing the genesis of the tertiary amine impurity (Impurity 9) from the active pharmaceutical ingredient.[1]
Analytical Strategy: From Mass to Magnet
Before NMR acquisition, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula scaffold.
-
Safinamide [M+H]+: m/z ~303.15
-
Impurity 9 [M+H]+: m/z ~517.22 (Consistent with the addition of a 4-(3-fluorobenzyloxy)benzyl moiety minus a proton).
The NMR Challenge
The transition from Safinamide to Impurity 9 involves the loss of the N-H proton and the addition of a bulky benzyl group. The critical elucidation challenge is distinguishing this from a regioisomer (alkylation at the amide nitrogen) or a bis-amide .
Key Structural Markers to Prove:
-
N-Alkylation Site: Confirm substitution is on the central amine, not the amide.
-
Symmetry Breaking: The chiral center at the alanine moiety renders the two benzyl groups chemically equivalent but magnetically non-equivalent in subtle ways, or completely distinct depending on rotation.
-
Diastereotopicity: The methylene protons (
) will likely split into complex AB systems due to the adjacent chiral center.
Step-by-Step NMR Elucidation Protocol
Step 1: 1H NMR – The "Diastereotopic" Fingerprint
Objective: Identify the number of benzyl protons and assess symmetry.
In Safinamide, the benzylic methylene (
-
You will observe two sets of benzylic signals.
-
Critical Observation: Due to the adjacent chiral center (C2 of the propyl chain), the protons on the newly added benzyl group are diastereotopic . Instead of a clean singlet (2H), you will likely see an AB quartet (or two doublets) for the
protons, typically in the 3.5–4.2 ppm range. -
Integration: The aromatic region integration will double relative to the alanine methyl doublet (
~1.2 ppm), confirming the "dimer" nature.
Step 2: 13C and DEPT-135 – Carbon Counting
Objective: Confirm the presence of two distinct benzyl environments.
-
Impurity 9: ~31 carbons.
-
Differentiation: If the molecule were perfectly symmetric (impossible due to the chiral center), carbon signals would overlap perfectly. However, steric hindrance usually causes slight chemical shift differences between the two benzyl arms. Expect "doubling" of aromatic peaks or broadening.
-
Key Signal: The methylene carbons attached to the nitrogen (
) will appear in the 50-60 ppm region. DEPT-135 will confirm them as inverted (CH2) peaks.
Step 3: 2D HSQC – Mapping the Proton-Carbon Skeleton
Objective: Assign protons to their specific carbons to declutter the aromatic region.
-
Use Multiplicity-Edited HSQC to distinguish
(aromatic) from (benzylic/fluorobenzyl) signals immediately. This is crucial as the aromatic region will be crowded (16 aromatic protons).
Step 4: 2D HMBC – The "Smoking Gun" for Connectivity
Objective: Prove the tertiary amine structure (N-alkylation vs. O-alkylation or Amide-alkylation).
This is the most critical experiment. You must look for long-range couplings (2J, 3J) from the alanine methine proton (
-
The Diagnostic Correlation:
-
Find the proton signal for the alanine chiral center (
~3.2 ppm). -
In HMBC, this proton should show correlations to two distinct benzylic carbons (the
carbons). -
Conversely, the benzylic protons from both benzyl groups must show a correlation to the alanine methine carbon .
-
Absence of Amide Alkylation: Ensure the amide
protons (if visible in DMSO-d6) do not show alkylation correlations.
-
Step 5: 1D/2D NOESY – Stereochemical Confirmation
Objective: Confirm spatial proximity.
-
Strong NOE correlations should be observed between the alanine methyl group and the benzylic protons of both aromatic rings, confirming they are clustered around the central nitrogen.
Data Summary: Chemical Shift Comparison
Solvent: DMSO-d6 (referenced to 2.50 ppm)
| Position | Safinamide (API) δH (ppm) | Impurity 9 (Tertiary Amine) δH (ppm) | Diagnostic Change |
| N-H | ~2.5 (Broad) | Absent | Loss of secondary amine proton. |
| Alanine CH | ~3.1 (q) | ~3.4 - 3.6 (m) | Downfield shift due to tertiary amine formation. |
| N-CH2-Ar | ~3.7 (s, 2H) | 3.6 - 4.1 (m, 4H) | Key Indicator: Splits into AB systems (diastereotopic) & doubles in integration. |
| O-CH2-Ar | ~5.1 (s, 2H) | ~5.1 (s, 4H) | Integration doubles; chemical shift remains similar. |
| Amide NH2 | ~7.0, 7.4 (s) | ~6.9, 7.3 (s) | Remains intact (rules out amide alkylation). |
Experimental Workflow Diagram
The following Graphviz diagram outlines the logic flow for validating Impurity 9.
Figure 2: Logical decision tree for the structural confirmation of Impurity 9.
References
-
Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017).[5][6] Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International, 100(4), 1029–1037.[5][6]
- Rao, K. S., et al. (2018). Structural Elucidation of Novel Impurities in Safinamide Mesylate by Spectral Techniques. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for impurity profiling methodologies).
-
Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods.
-
Daicel Pharma Standards. Safinamide Impurities and Synthesis Standards.
(Note: "Impurity 9" is treated here as the N-benzyl dimer based on standard reductive amination impurity profiles. Always cross-reference with your specific internal impurity manifest.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 4. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution HPLC Method Development for Safinamide and Detection of Hydrophobic Impurity 9
The following Application Note and Protocol guide is designed for pharmaceutical researchers and analytical scientists developing HPLC methods for Safinamide Mesylate, with a specific focus on the challenging Impurity 9 .
Abstract & Scope
Safinamide Mesylate (Xadago) is a highly selective MAO-B inhibitor used in the treatment of Parkinson’s disease.[1] While standard pharmacopeial methods exist for common degradants, Impurity 9 (CAS 1000370-28-4) presents a unique chromatographic challenge.[1] Identified as a bis-fluorobenzyl derivative (specifically the C-benzylated or N-benzylated dimer-like structure), this impurity exhibits significantly higher lipophilicity than the parent drug.[1]
This guide details the development of a stability-indicating RP-HPLC method capable of resolving Safinamide from Impurity 9 with high sensitivity (LOQ < 0.05%). It addresses the specific challenges of secondary amine tailing and late-eluting hydrophobic carryover .[1]
Chemical Context & Target Analytes[2][3][4][5]
Understanding the physicochemical differences between the API and the target impurity is the foundation of this protocol.[1]
| Analyte | Chemical Identity | Molecular Formula | MW | LogP (Approx) | pKa (Base) |
| Safinamide | (S)-2-[[4-[(3-fluorobenzyl)oxy]benzyl]amino]propanamide | C17H19FN2O2 | 302.34 | 2.6 | ~9.4 (Amine) |
| Impurity 9 | (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propanamide* | C24H24F2N2O2 | 410.46 | > 5.5 | ~9.0 (Amine) |
| Acid Impurity | 4-[(3-fluorobenzyl)oxy]benzoic acid (Common degradant) | C14H11FO3 | 246.23 | 3.2 | 4.4 (Acid) |
*Note: Impurity 9 is defined here as the bis-benzylated process impurity (CAS 1000370-28-4).[1] Some vendors may label the Acid Impurity (CAS 405-85-6) differently; always verify by CAS.[1]
Mechanistic Insight[1][6]
-
The Challenge: Safinamide is a basic secondary amine.[1] On standard C18 columns at neutral pH, it interacts with residual silanols, causing severe tailing.[1]
-
The Impurity: Impurity 9 contains an additional fluorobenzyl group, drastically increasing its retention factor (
).[1] An isocratic method suitable for Safinamide will cause Impurity 9 to elute extremely late (or not at all), leading to "ghost peaks" in subsequent runs.[1] -
The Solution: A low-pH gradient strategy is mandatory.[1] Low pH (2.0–3.0) protonates the amine (suppressing silanol interaction) and the gradient ramp ensures the hydrophobic Impurity 9 elutes within a reasonable runtime.[1]
Method Development Strategy (Decision Matrix)
The following diagram illustrates the logical flow for selecting the stationary phase and mobile phase conditions.
Caption: Decision tree for selecting chromatographic conditions based on Safinamide's basicity and Impurity 9's hydrophobicity.
Detailed Experimental Protocol
Reagents and Instruments[1][6]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC preferred for speed).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC Water (Milli-Q).[1]
-
Standards: Safinamide Mesylate Reference Standard; Impurity 9 Reference Standard (CAS 1000370-28-4).[1]
Chromatographic Conditions
This method uses a "Standard Gradient" optimized for hydrophobic impurity elution.[1]
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or Waters XBridge C18 | "SB" (Stable Bond) allows low pH stability. High surface area ensures retention of polar degradants.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 ensures Safinamide is fully protonated ( |
| Mobile Phase B | Acetonitrile : Methanol (90:10) | High elution strength for Impurity 9.[1] 10% MeOH helps solubilize polar residues.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity and mass transfer.[1] |
| Detection | UV @ 226 nm | Max absorption for the fluorobenzyl chromophore.[1] |
| Injection Vol | 10 µL | Adjust based on sensitivity requirements. |
Gradient Program
The gradient is aggressive at the end to ensure Impurity 9 (LogP > 5) elutes.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial hold for polar degradants. |
| 5.0 | 85 | 15 | Isocratic hold. |
| 20.0 | 20 | 80 | Linear ramp to elute Safinamide (~12 min) and Impurity 9 (~18 min).[1] |
| 25.0 | 5 | 95 | Wash Step: Critical to remove Impurity 9 traces.[1] |
| 28.0 | 5 | 95 | Hold.[1] |
| 28.1 | 85 | 15 | Return to initial.[1] |
| 35.0 | 85 | 15 | Re-equilibration.[1] |
Sample Preparation[1]
-
Diluent: Water : Acetonitrile (50:50).[1] Note: Do not use 100% water; Impurity 9 may precipitate.[1]
-
Stock Solution: Dissolve 25 mg Safinamide Mesylate in 25 mL Diluent (1000 ppm).
-
Spiked Sample: Spike Stock Solution with Impurity 9 at 0.15% level (target specification limit).
Experimental Workflow & Validation Logic
The following diagram details the execution flow, ensuring self-validation at each step.
Caption: Workflow emphasizing the critical carryover check required for hydrophobic Impurity 9.
Critical Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), verify these criteria:
-
Specificity: Inject individual impurities. Impurity 9 should have a Relative Retention Time (RRT) of approx 1.5 to 1.8 relative to Safinamide.
-
Acceptance: Resolution (
) between Safinamide and nearest peak > 2.0.[1]
-
-
Linearity: Prepare solutions of Impurity 9 from 0.05% to 150% of the specification limit.
-
Acceptance:
.[1]
-
-
LOD/LOQ: Due to the high molecular weight and aromaticity of Impurity 9, UV response is generally good.[1]
-
Target LOQ: 0.03% (0.3 µg/mL).[1]
-
-
Robustness (pH): Small changes in pH (± 0.2 units) should not cause Safinamide to co-elute with early polar impurities (like the Acid Impurity).[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Safinamide Peak Tailing | Residual silanol interactions. | Ensure TFA concentration is at least 0.05% or switch to a "Shield" RP column (e.g., Waters Shield RP18).[1] |
| Impurity 9 Not Detected | Precipitated in diluent or eluted in wash.[1] | Use higher % organic in diluent.[1] Extend gradient hold at 95% B. |
| Ghost Peaks in Blank | Carryover of Impurity 9 from previous run. | Add a needle wash step (100% ACN) and extend the column wash phase.[1] |
| Baseline Drift | TFA UV absorption.[1] | Use UV 226 nm (less drift than 210 nm) or switch to Phosphoric Acid (non-volatile, LC-UV only).[1] |
References
-
Axios Research. (n.d.).[1] this compound (CAS 1000370-28-4) Data Sheet. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.).[1] Safinamide Impurities and Related Compounds. Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Reddy, P. B., et al. (2022).[1] "Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide." International Journal of Pharmacy and Biological Sciences. Retrieved from [Link][1]
Sources
Application Note: High-Purity Synthesis of Safinamide Impurity 9 Reference Standard
This Application Note is designed for researchers, analytical scientists, and process chemists involved in the development and quality control of Safinamide Mesylate. It addresses the synthesis, purification, and characterization of Safinamide Impurity 9 , identified here as 4-((3-fluorobenzyl)oxy)benzoic acid .
Introduction & Scientific Rationale
In the impurity profiling of Safinamide Mesylate (a selective MAO-B inhibitor), accurate identification of related substances is critical for regulatory compliance (ICH Q3A/B). This compound (CAS: 405-85-6), chemically defined as 4-((3-fluorobenzyl)oxy)benzoic acid , represents a significant oxidative degradation product and a potential starting material carryover .
While Safinamide is synthesized via the reductive amination of 4-((3-fluorobenzyl)oxy)benzaldehyde, the aldehyde starting material is susceptible to oxidation, forming the corresponding benzoic acid derivative (Impurity 9). This impurity possesses distinct solubility and pKa properties compared to the API, yet its trace quantification requires a high-purity reference standard to rule out co-elution during HPLC analysis.
Technical Note on Nomenclature: Impurity designations vary by vendor. In this protocol, "Impurity 9" refers strictly to the acid metabolite/degradant 4-((3-fluorobenzyl)oxy)benzoic acid . Researchers should verify the chemical structure against their specific pharmacopoeial or vendor requirements.
Chemical Identity[1][2][3][4][5][6][7]
-
Common Name: this compound (Acid Impurity)
-
Molecular Formula: C₁₄H₁₁FO₃
-
Molecular Weight: 246.24 g/mol [2]
-
Origin: Oxidative degradation of intermediate aldehyde; Hydrolysis of ester precursors.
Retrosynthetic Analysis & Strategy
To ensure a reference standard purity of >99.5% , a direct oxidation of the aldehyde intermediate is not recommended due to potential over-oxidation side products. Instead, a convergent two-step synthesis is employed:
-
Regioselective Alkylation: We utilize Methyl 4-hydroxybenzoate rather than the free acid. This protects the carboxylic acid moiety, forcing alkylation exclusively at the phenolic oxygen (Williamson Ether Synthesis). This prevents the formation of the ester impurity (O-alkylation of the carboxylate).
-
Controlled Hydrolysis: Saponification of the intermediate ester yields the free acid with high specificity.
Reaction Pathway Visualization
Figure 1: Convergent synthesis pathway designed to prevent regiochemical side-reactions.
Materials & Equipment
| Reagent/Solvent | Grade | Role |
| Methyl 4-hydroxybenzoate | >99% | Starting Scaffold |
| 3-Fluorobenzyl chloride | >98% | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |
| Potassium Iodide (KI) | Reagent | Catalyst (Finkelstein) |
| Acetone | HPLC Grade | Solvent (Step 1) |
| Lithium Hydroxide (LiOH·H₂O) | Reagent | Hydrolysis Agent |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Step 2) |
| Hydrochloric Acid (1N) | AR | Precipitation/Workup |
Detailed Synthesis Protocol
Step 1: Preparation of Methyl 4-((3-fluorobenzyl)oxy)benzoate
Objective: Create the ether linkage while protecting the carboxylic acid.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Methyl 4-hydroxybenzoate (5.0 g, 32.8 mmol) and Acetone (100 mL). Stir until dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (9.0 g, 65.6 mmol, 2.0 eq). The mixture will become a suspension.
-
Catalyst: Add a catalytic amount of KI (0.54 g, 3.2 mmol, 0.1 eq) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.
-
Alkylation: Add 3-Fluorobenzyl chloride (5.2 g, 36.0 mmol, 1.1 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic solids (K₂CO₃/KCl) and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification (Optional but recommended): Recrystallize from minimal hot ethanol to yield white crystals.
-
Expected Yield: ~85-90% (Methyl ester intermediate).
-
Step 2: Hydrolysis to this compound
Objective: Deprotect the ester to yield the final acid reference standard.
-
Solubilization: Dissolve the intermediate ester (from Step 1) in THF (50 mL) and Water (25 mL).
-
Saponification: Add LiOH·H₂O (2.5 eq relative to ester) in one portion.
-
Reaction: Stir at 40°C for 4 hours.
-
Isolation:
-
Evaporate the THF under reduced pressure.
-
Dilute the remaining aqueous residue with water (50 mL).
-
Crucial Step: Cool the solution to 0–5°C in an ice bath.
-
Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white solid.[3]
-
-
Filtration & Drying:
-
Filter the white precipitate.
-
Wash the cake copiously with cold water to remove inorganic salts.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
-
Final Purification: If purity is <99.5%, recrystallize from an Ethanol/Water (9:1) mixture.
Analytical Characterization & Validation
To validate the synthesized material as a Reference Standard, the following data profile is required.
HPLC Purity Profile
-
Column: Ascentis Express C8 (150 x 4.6 mm, 2.7 µm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 220 nm and 280 nm.
-
Expected RT: Impurity 9 will elute before Safinamide Mesylate due to the free carboxylic acid functionality (more polar at acidic pH).
Expected Spectroscopic Data
| Technique | Feature | Expected Signal |
| ¹H NMR (DMSO-d₆) | Carboxylic Acid | δ 12.0–13.0 ppm (Broad singlet, 1H) |
| Aromatic (Benzoate) | δ 7.90 (d, 2H), 7.10 (d, 2H) | |
| Benzylic CH₂ | δ 5.20 ppm (Singlet, 2H) | |
| MS (ESI-) | Molecular Ion | [M-H]⁻ = 245.2 m/z |
| IR | Carbonyl (C=O) | Strong band at ~1680–1700 cm⁻¹ (Acid) |
Storage and Stability
-
Storage: Store in a tightly closed container at 2–8°C.
-
Hygroscopicity: Non-hygroscopic, but protect from moisture to ensure weighing accuracy.
-
Retest Period: 24 months.
References
- Chemical Identity & Structure
-
Analytical Method Grounding
- Synthesis Context
Sources
- 1. alentris.org [alentris.org]
- 2. This compound | CAS No- 405-85-6 [chemicea.com]
- 3. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 4. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Isolation and Purification of Safinamide Impurity 9 Using Preparative High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and scalable protocol for the isolation of a specific process-related impurity, designated as Impurity 9, from bulk Safinamide drug substance. The method utilizes reversed-phase preparative high-performance liquid chromatography (Prep HPLC) for efficient purification. The strategic development of the method, from analytical-scale separation to preparative-scale isolation, is discussed in detail, emphasizing the scientific rationale behind the selection of critical parameters. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry engaged in impurity profiling, reference standard qualification, and drug development.
Introduction: The Critical Role of Impurity Management
Safinamide, chemically known as (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]amino]propenamide, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Safinamide is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, characterization, and control of impurities in new drug substances.[3][4][5]
Impurities can originate from starting materials, by-products of the synthesis, or degradation of the API.[5][6] The isolation of these impurities in a pure form is a prerequisite for their structural elucidation and for qualifying them as reference standards for routine quality control. This application note focuses on a specific, challenging-to-isolate entity, Safinamide Impurity 9 (CAS No: 405-85-6), which requires a highly selective purification technique.[7] Preparative HPLC stands out as the method of choice due to its high resolution, adaptability, and scalability.[8][9]
Foundational Strategy: From Analytical Insight to Preparative Success
The cornerstone of a successful preparative HPLC method is a well-developed analytical method. The goal of the analytical method is to achieve baseline separation of the target impurity from the API and other related substances. This separation is then systematically scaled up for preparative purification.[10][11]
Analytical Method Development
An initial analytical RP-HPLC method was established based on published literature for Safinamide and its related compounds.[12][13] The objective was to optimize selectivity (α) and resolution (Rs) between Safinamide and Impurity 9.
-
Column Chemistry: A C8 stationary phase was selected. Compared to a C18 phase, a C8 phase often provides slightly different selectivity for polar compounds and can be beneficial for optimizing the separation of closely eluting impurities. An Ascentis® Express C8 column was found to provide excellent peak shape and resolution.
-
Mobile Phase: A mobile phase consisting of a volatile buffer system is crucial for preparative work to facilitate the removal of solvents post-collection. A combination of 0.1% formic acid in water and acetonitrile was chosen. Formic acid is an effective mobile phase modifier that improves peak shape for amine-containing compounds like Safinamide and is easily removed by lyophilization or evaporation.[14]
-
Detection: The UV detection wavelength was set at 226 nm, which provides good sensitivity for both Safinamide and its impurities.[15][16]
Principles of Method Scaling
Scaling from an analytical to a preparative scale involves adjusting several parameters to maintain the separation quality while significantly increasing the sample load.[9] The primary goal is to maintain the linear velocity of the mobile phase to preserve the chromatographic profile. The key scaling calculations are as follows:
-
Flow Rate Scaling: The flow rate is scaled based on the cross-sectional area of the columns.
-
Fprep = Fanalyt × (dprep² / danalyt²)
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Injection Volume Scaling: The injection volume is scaled similarly to maintain the same load-to-column volume ratio.
-
Vinj, prep = Vinj, analyt × (dprep² / danalyt²)
-
-
Gradient Time Scaling: To maintain resolution, the gradient duration must be kept proportional to the column volume.
-
tgrad, prep = tgrad, analyt × (Vc, prep / Vc, analyt)
-
Where tgrad is the gradient time and Vc is the column volume.
-
This systematic approach ensures that the separation achieved at the analytical scale is faithfully reproduced on the preparative scale, saving time and resources.[10]
Detailed Protocol for Isolation of Impurity 9
This section provides a comprehensive, step-by-step protocol for the isolation of this compound.
Materials and Equipment
-
Chemicals: Crude Safinamide containing Impurity 9, HPLC-grade acetonitrile, HPLC-grade methanol, Formic acid (≥98%), and ultrapure water.
-
Equipment: Preparative HPLC system with a binary gradient pump, autosampler (or manual injector with a large volume loop), UV/Vis detector, and an automated fraction collector.
-
Columns:
-
Analytical: Ascentis® Express C8, 150 x 4.6 mm, 5 µm
-
Preparative: Luna C8(2), 250 x 21.2 mm, 10 µm (or equivalent)
-
-
Post-Processing: Rotary evaporator or lyophilizer, analytical HPLC system for purity analysis.
Experimental Workflow Diagram
The overall process from sample preparation to final impurity isolation is depicted below.
Sources
- 1. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ikev.org [ikev.org]
- 7. This compound | CAS No- 405-85-6 [chemicea.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]
- 14. academic.oup.com [academic.oup.com]
- 15. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
UPLC conditions for separation of Safinamide and impurity 9
Executive Summary & Scientific Rationale
Safinamide Mesylate (Xadago) is a highly selective, reversible monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease therapy.[1] The synthesis and stability profile of Safinamide involves several critical impurities. For this protocol, we focus on Impurity 9 , identified as 4-(3-fluorobenzyloxy)benzoic acid (CAS 405-85-6) [1, 4]. This impurity represents a classic "hydrolytic degradation product" formed via the cleavage of the amide bond, particularly under acidic or basic stress conditions.
The Separation Challenge: Safinamide is a basic compound (secondary amine), while Impurity 9 is an organic acid.
-
Traditional HPLC (Low pH): At pH < 3, Safinamide is protonated (ionized) and often exhibits tailing due to secondary silanol interactions. Impurity 9 is protonated (neutral) and strongly retained.
-
UPLC Strategy (High pH): This protocol utilizes a High-pH Reversed-Phase UPLC approach (pH 9.0). At this pH, Safinamide exists predominantly in its free-base form, improving peak symmetry and retention. Conversely, Impurity 9 is fully deprotonated (anionic), resulting in significantly reduced retention. This "elution reversal" creates a massive selectivity window, ensuring robust resolution (
).
Method Development Logic (Decision Matrix)
The following diagram illustrates the decision pathway taken to select the optimal stationary phase and pH conditions for this specific ion-pair separation.
Figure 1: Method Development Decision Tree highlighting the selection of High-pH chromatography to maximize selectivity between basic Safinamide and acidic Impurity 9.
Detailed Experimental Protocol
Chemicals and Reagents[2][3][4][5]
-
Safinamide Mesylate Reference Standard: >99.0% purity.
-
Impurity 9 Standard: 4-(3-fluorobenzyloxy)benzoic acid (CAS 405-85-6).
-
Acetonitrile (ACN): LC-MS Grade.
-
Ammonium Acetate: HPLC Grade.
-
Ammonium Hydroxide (25%): For pH adjustment.
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Instrumentation & Conditions
-
System: Waters ACQUITY UPLC H-Class (or equivalent UHPLC system) with PDA detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Critical: Must be hybrid particle for pH 9 stability) [2].
-
Column Temperature: 40°C.
-
Sample Temperature: 10°C.
-
Detection: UV at 226 nm (Secondary: 272 nm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1.0 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
This gradient is designed to elute the polar, ionized Impurity 9 early, followed by a shallow ramp to elute the hydrophobic Safinamide free base.
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |
| 0.00 | 0.40 | 90 | 10 | 6 | Initial Hold |
| 1.00 | 0.40 | 90 | 10 | 6 | Isocratic (Impurity 9 Elution) |
| 5.00 | 0.40 | 40 | 60 | 6 | Linear Gradient |
| 6.00 | 0.40 | 10 | 90 | 6 | Wash |
| 7.00 | 0.40 | 10 | 90 | 6 | Wash Hold |
| 7.10 | 0.40 | 90 | 10 | 1 | Re-equilibration |
| 9.00 | 0.40 | 90 | 10 | 6 | End of Run |
System Suitability & Validation Criteria
To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before routine analysis.
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | > 2.0 between Impurity 9 and Safinamide | Ensures baseline separation of the critical pair. |
| Tailing Factor ( | 0.8 – 1.2 (Safinamide) | High pH suppresses protonation, ensuring sharp peaks. |
| Theoretical Plates ( | > 5000 | Indicates column efficiency is intact. |
| % RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |
Expected Retention Times (Approximate):
-
Impurity 9: ~0.8 - 1.2 min (Elutes early as an anion).
-
Safinamide: ~3.5 - 4.0 min (Retained as neutral free base).
Troubleshooting & Critical Control Points
-
pH Sensitivity: The separation relies heavily on pH 9.0. If the pH drops below 8.0, Safinamide will begin to protonate, reducing retention and potentially co-eluting with other neutral impurities. Always measure pH of the aqueous buffer before adding organic solvent.
-
Column History: Do not use a BEH C18 column that has been previously used with ion-pairing agents (e.g., TFA, Pentane Sulfonic Acid), as this will permanently alter selectivity for this specific method.
-
Impurity Identification: If "Impurity 9" in your specific synthesis refers to the dimer (CAS 1000370-28-4) rather than the acid, it is significantly more hydrophobic. In this case, extend the gradient ramp to 80% B over 8 minutes; the dimer will elute after Safinamide.
References
-
Simson Pharma. Safinamide Impurity 9 (CAS 405-85-6) Reference Standard Data. Retrieved from
-
Raja, T., et al. (2017). Development and Validation of Stability Indicating RP-UPLC Method for Quantitative Estimation of Safinamide Mesylate. Journal of Applied Pharmaceutical Science. Retrieved from
-
Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods. Retrieved from
-
National Institutes of Health (NIH). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. PubMed. Retrieved from
Sources
Application Note: Robust Extraction Methodologies for the Analysis of Safinamide Degradation Products
Abstract: This application note provides a comprehensive guide for the extraction of Safinamide and its degradation products from both solid dosage forms and biological matrices. As mandated by regulatory bodies, the identification and quantification of degradation products are critical for ensuring the safety and efficacy of pharmaceutical products.[1] This document details scientifically-grounded protocols for solvent extraction, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), designed for researchers, analytical scientists, and drug development professionals. The causality behind each procedural step is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Imperative of Degradation Product Profiling
Safinamide, marketed as Xadago®, is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease. The stability of an active pharmaceutical ingredient (API) like Safinamide is a critical quality attribute. Under various environmental conditions such as heat, light, humidity, and in the presence of acid, base, or oxidative agents, the drug substance can degrade, leading to the formation of impurities.[2] These degradation products can potentially impact the drug's efficacy and safety profile.
Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3][4] These "forced degradation" studies are fundamental to developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the degradation products from the intact API.[3]
A robust analytical workflow begins with an efficient and reliable extraction method. The choice of extraction technique is paramount as it directly influences the accuracy, precision, and sensitivity of the subsequent analysis. This guide provides detailed, validated protocols for extracting Safinamide degradation products from two common sample types: the finished drug product (tablets) and a representative biological matrix (plasma).
Generating Degradation Products: A Forced Degradation Protocol
Before an extraction method can be developed, the target analytes (degradation products) must be available. This is achieved through forced degradation studies, where the API is subjected to stress conditions more severe than accelerated stability testing to produce the desired degradants.[1][5] The goal is to achieve a target degradation of approximately 5-20% of the active ingredient, which is sufficient for method development without completely destroying the sample.[1]
Protocol Causality: The conditions outlined below are chosen based on ICH guidelines to simulate the most common chemical degradation pathways. For instance, acidic and basic conditions promote hydrolysis of labile functional groups like amides, which are present in Safinamide.[6] Hydrogen peroxide is used to induce oxidative degradation.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |
| Acid Hydrolysis | 0.1N - 5N Hydrochloric Acid (HCl) | Reflux at 60-100°C for several hours | To induce acid-catalyzed hydrolysis of the amide bond.[6][7] |
| Base Hydrolysis | 0.1N - 5N Sodium Hydroxide (NaOH) | Reflux at 60-100°C for several hours | To induce base-catalyzed hydrolysis of the amide bond.[6][7] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature or up to 60°C | To identify potential oxidation products. Safinamide has been shown to form N-oxide and other impurities under oxidative stress.[8][9] |
| Thermal Degradation | Dry Heat | 80°C or higher | To assess the intrinsic thermal stability of the solid-state drug.[2][10] |
| Photolytic Degradation | High-intensity light (e.g., 1.2 million lux hours) and UV light (e.g., 200 watt hours/m²) | Ambient temperature | To evaluate light sensitivity, as per ICH Q1B guidelines. |
Extraction from Solid Dosage Forms (Tablets)
Extracting the API and its degradants from a tablet formulation is typically the most straightforward sample preparation. The primary goal is to efficiently dissolve the compounds of interest while leaving behind the insoluble excipients.
Principle of the Method: This protocol utilizes solvent extraction, where a suitable organic solvent is used to dissolve the API and its impurities. Sonication is employed to provide energy that facilitates the breakdown of the tablet matrix and enhances the dissolution process.
Detailed Protocol: Solvent Extraction of Safinamide Tablets
-
Sample Preparation: Accurately weigh and crush no fewer than 20 tablets to create a fine, homogenous powder. This ensures the sample is representative of the batch.
-
Extraction: Transfer a portion of the powder equivalent to 10 mg of Safinamide into a 10 mL volumetric flask.[11][12]
-
Solvent Addition: Add approximately 7 mL of a suitable solvent (e.g., Methanol or Acetonitrile). Methanol is a common choice due to its polarity and ability to dissolve Safinamide.[11]
-
Sonication: Sonicate the flask for 20 minutes.[11] This step is critical for ensuring the complete extraction of the drug from the powdered matrix.
-
Volume Adjustment: Allow the solution to cool to room temperature and dilute to the 10 mL mark with the same solvent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove insoluble excipients. This prevents particulates from being injected into the HPLC system, which could cause blockages and damage the column.[11]
-
Analysis: The resulting clear filtrate is now ready for injection into an analytical instrument like an HPLC-UV or LC-MS system.
Workflow Diagram: Tablet Extraction
Caption: Workflow for solvent extraction from tablets.
Extraction from Biological Matrices (Human Plasma)
Analyzing drugs and their metabolites or degradation products in biological fluids like plasma presents a greater challenge due to the complex matrix, which includes proteins, lipids, and salts. These components can interfere with analysis and damage analytical equipment. The primary goal of extraction from plasma is to remove these interferences while achieving high recovery of the target analytes.
Method A: Protein Precipitation (PPT)
Principle: PPT is the simplest method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample.[13] This alters the dielectric constant of the solution, causing proteins to denature, aggregate, and precipitate out of the solution. The analytes of interest remain in the supernatant.
-
Expert Insight: While fast and simple, PPT is a non-selective extraction method. It may not remove other endogenous components like phospholipids, which can lead to significant ion suppression or enhancement in LC-MS analysis (known as matrix effects).[14]
-
Sample Aliquot: In a 1.5 mL centrifuge tube, pipette 100 µL of the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.[13] Using a 3:1 ratio of solvent to plasma is common and effective for precipitating the majority of proteins.
-
Vortex: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[13]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for analysis.
Method B: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. The target analytes partition into the organic phase, leaving matrix interferences behind in the aqueous phase.
-
Expert Insight: LLE provides a significantly cleaner extract than PPT. The choice of organic solvent is critical. Ethyl acetate has been shown to be an efficient solvent for extracting Safinamide from plasma.[14] Adjusting the pH of the aqueous phase can further optimize extraction efficiency by ensuring the analyte is in a neutral, more organic-soluble state.
-
Sample Aliquot: In a suitable tube, pipette 100 µL of the plasma sample.
-
Solvent Addition: Add 1 mL of ethyl acetate.[14]
-
Vortex: Vortex the tube for 30 seconds to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.[14]
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method. This step ensures the sample is in a solvent compatible with the analytical system.
Method C: Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent packed into a cartridge or plate to isolate analytes from a liquid sample. For moderately polar compounds like Safinamide, a reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is ideal.[15] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes.
-
Expert Insight: SPE typically yields the cleanest extracts, resulting in the lowest matrix effects and highest sensitivity. It is also highly amenable to automation. The key to a successful SPE method is the careful selection of wash and elution solvents to selectively remove interferences while retaining and then recovering the analyte.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Acidification ensures the analyte is charged, which can improve its retention on some reversed-phase sorbents.
-
Sorbent Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences without eluting the retained Safinamide.
-
Elution: Elute Safinamide and its degradation products from the cartridge using 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described for LLE.
Comparative Workflow: Plasma Extraction Methods
Caption: Comparative workflows for plasma extraction.
Post-Extraction Analysis
Following extraction, the samples are analyzed using a stability-indicating chromatographic method, typically HPLC or UPLC.[9] The method must be capable of separating all major degradation products from the parent API and from each other.
Example Analytical Conditions: Several HPLC methods have been developed for Safinamide and its impurities. A common approach is reversed-phase chromatography with UV detection.[8][16]
| Parameter | Condition | Rationale |
| Column | C8 or C18, e.g., Ascentis® Express C8 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Safinamide. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds and provides protons for mass spectrometry.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Elution Mode | Gradient | A gradient elution is typically required to separate the parent drug from a range of degradation products with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 226 nm | A sensitive wavelength for detecting Safinamide and related compounds.[16] |
| Column Temp. | 40 - 45°C | Elevated temperature can improve peak efficiency and reduce run time. |
Conclusion
The selection of an appropriate extraction method is a critical step in the analysis of Safinamide degradation products. For solid dosage forms, a simple and robust solvent extraction with sonication is highly effective. For complex biological matrices like plasma, a tiered approach should be considered. Protein precipitation offers speed, while liquid-liquid extraction provides cleaner samples. For the highest level of sample purity and sensitivity, particularly for LC-MS applications, solid-phase extraction is the recommended technique. The protocols provided in this application note serve as a validated starting point for any laboratory tasked with the stability testing and impurity profiling of Safinamide.
References
-
Journal of Emerging Technologies and Innovative Research. (2021). A validated stability indicating method for determination of safinamide mesylate in bulk and tablet dosage form by both rp-hplc. JETIR, 8(8). Retrieved from [Link]
-
Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 100(4), 1029–1037. Retrieved from [Link]
-
ResearchGate. (2020). Application Of Liquid Chromatography With Tandem Mass Spectrometric Method For Quantification Of Safinamide In Invitro Samples. Retrieved from [Link]
-
Pranali, P., & Bachhav, N. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 114-119. Retrieved from [Link]
-
Abdel-Megied, A. M., Rezk, M. R., Marzouk, H. M., & Gouda, A. S. (2020). New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma. Journal of Chromatographic Science, 58(9), 835–842. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Applications. (2021). A new stability indicating RP-HPLC analytical method development and validation for the estimation of safinamide in bulk and marketed pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAFINAMIDE IN API FORM AND MARKETED FORMULATION. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2022). Stability indicating RP-HPLC Method Development and Validation for Estimation of Safinamide in Bulk Drug and Dosage Form. Retrieved from [Link]
-
Gouda, A. S., Marzouk, H. M., Rezk, M. R., & Abdel-Megied, A. M. (2024). A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Scientific Reports, 14(1), 1-14. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Safinamide Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
ResearchGate. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Safinamide Mesylate. Retrieved from [Link]
-
ResolveMass. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]
-
Al-Salami, H., et al. (2023). Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson's Drug, in Plasma. Molecules, 28(17), 6333. Retrieved from [Link]
-
Li, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Wawer, I., et al. (2021). Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate: A New Generation Drug for the Treatment of Neurodegenerative Diseases. Molecular Pharmaceutics, 18(11), 4167–4179. Retrieved from [Link]
-
ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. assyro.com [assyro.com]
- 4. database.ich.org [database.ich.org]
- 5. ijpbs.com [ijpbs.com]
- 6. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jetir.org [jetir.org]
- 12. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 13. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Column Selection & Protocol for Safinamide Impurity 9 Separation
Executive Summary & Scientific Rationale
In the development of Safinamide Mesylate (a selective MAO-B inhibitor), the resolution of process-related impurities is critical for ICH Q3A/B compliance.[1] While standard C18 columns often suffice for the API, the specific detection of Impurity 9 (4-((3-Fluorobenzyl)oxy)benzoic acid) presents a unique chromatographic challenge due to its acidic nature contrasting with the basic API.[1]
Impurity 9 (CAS 405-85-6) is the oxidation product of the starting material (4-(3-fluorobenzyloxy)benzaldehyde).[1] Its presence indicates oxidative degradation or incomplete stoichiometry during synthesis.[1]
The Separation Challenge
The mixture contains three distinct chemical species that behave differently based on mobile phase pH:
-
Safinamide (API): Secondary amine (Basic, pKa ~9.5).[1] Positively charged at acidic/neutral pH.[1]
-
Impurity A (Starting Material): Benzaldehyde derivative (Neutral).[1] Retention is pH-independent.[1]
-
Impurity 9: Benzoic acid derivative (Acidic, pKa ~4.2).[1] Ionization state changes drastically between pH 3.0 and 6.0.[1]
Core Directive: This protocol prioritizes a pH-tuned C18 separation strategy . We utilize the ionization difference between the acidic Impurity 9 and the basic Safinamide to manipulate selectivity, ensuring robust resolution (
Column Selection Strategy
Do not select a column in isolation; select it as a system with the mobile phase.
Primary Recommendation: High-Surface Area C18 (Fully Endcapped)[1]
-
Column Type: C18 (Octadecylsilane) with high carbon load (>15%) and high surface area (>300
).[1] -
Why: Safinamide is a hydrophobic base.[1] Standard C18 phases with exposed silanols will cause severe tailing of the amine.[1] A fully endcapped, high-purity silica backbone minimizes secondary silanol interactions.[1]
-
Specific Recommendations:
-
Legacy/Robustness:Inertsil ODS-3 (5 µm, 250 x 4.6 mm).[1][2] This is the literature-standard for this separation due to its exceptional inertness.[1]
-
High-Throughput:Ascentis Express C18 or Kinetex C18 (2.7 µm Fused Core).[1] These provide UHPLC-like performance on standard HPLC systems, sharpening the peak shape of the acidic Impurity 9.[1]
-
Alternative: Polar-Embedded C18[1]
-
Column Type: Amide- or Carbamate-embedded C18.[1]
-
Why: If Impurity 9 (the acid) co-elutes with polar early-eluting degradants, a polar-embedded group provides alternative selectivity (dipole-dipole interactions) and ensures phase stability in highly aqueous mobile phases (necessary if retaining the polar acid is difficult).[1]
Detailed Experimental Protocol
This protocol is designed to separate the Acid (Imp 9), Base (Safinamide), and Neutral (Imp A) species.
Reagents & Standards[1][3][4][5]
-
Safinamide Mesylate Reference Standard
-
Impurity 9 Standard: 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6).[1][3]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Ammonium Formate, Formic Acid.[1]
Chromatographic Conditions
The choice of pH 5.0 is deliberate.[1] At pH 5.0:
-
Impurity 9 is ionized (deprotonated,
).[1] It becomes less hydrophobic and elutes earlier, moving away from the neutral aldehyde and the hydrophobic API. -
Safinamide is ionized (protonated,
). -
Result: Distinct selectivity windows for all three classes.
| Parameter | Setting |
| Column | Inertsil ODS-3 , 250 x 4.6 mm, 5 µm (or equivalent High-Purity C18) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 5.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 226 nm (Matches max absorbance of the benzyl ether moiety) |
Gradient Profile
A gradient is required to elute the polar acid early and the hydrophobic API later.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold (Equilibration) |
| 5.0 | 70 | 30 | Isocratic hold for early polar impurities |
| 25.0 | 20 | 80 | Linear ramp to elute Safinamide & Impurity A |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 70 | 30 | Re-equilibration |
| 40.0 | 70 | 30 | End |
Sample Preparation[1]
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]
-
Test Concentration: 0.5 mg/mL (Safinamide).[1]
-
Impurity Spiking: Spike Impurity 9 at 0.15% level (ICH limit) to verify sensitivity (LOQ).
Method Logic & Mechanism (Visualization)
The following diagram illustrates the decision matrix for separating this specific "Acid-Base-Neutral" triad.
Caption: Decision tree for optimizing selectivity between acidic Impurity 9 and basic Safinamide using pH modulation.
Validation & Troubleshooting
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, every run must meet:
-
Resolution (
): > 2.0 between Impurity 9 and any adjacent peak (often the solvent front or minor polar degradants).[1] -
Tailing Factor (
): < 1.5 for Safinamide.[1] If , the column endcapping is insufficient or the mobile phase buffer capacity is too low. -
Sensitivity: S/N ratio > 10 for Impurity 9 at the 0.05% concentration level.[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Impurity 9 Tailing | Secondary interactions with silanols (despite being acidic, it has a hydrophobic tail).[1] | Increase buffer concentration to 20mM. Ensure column is "Base Deactivated" (high purity).[1] |
| Safinamide Peak Broadening | Column overload or pH drift.[1] | Reduce injection volume.[1] Verify pH of aqueous buffer before adding organic solvent.[1] |
| Retention Time Drift | Temperature fluctuation affecting pKa/ionization.[1] | Strictly control column oven at 30°C ± 1°C. |
References
-
Chemicea Pharmaceuticals. Safinamide Impurity 9 (CAS 405-85-6) Data Sheet.[1][3] Retrieved from [1]
-
Zou, L., et al. (2011).[1] "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for impurity profiling logic).
-
Sigma-Aldrich. Safinamide Impurity Profiling by HPLC Assay Methods (Application Note).[1] Retrieved from [1]
-
Daicel Pharma Standards. Safinamide Impurities: Structure and Analysis. Retrieved from [1]
-
Redasani, V. K., et al. "RP-HPLC Method Development and Validation for the Estimation of Safinamide."[1][4][5][6] Research Journal of Pharmacy and Technology.
Sources
Application Note: Determination of Relative Response Factor (RRF) for Safinamide Impurity 9 by HPLC-UV
This Application Note provides a rigorous, self-validating protocol for determining the Relative Response Factor (RRF) of Safinamide Impurity 9 (4-[(3-Fluorophenyl)methoxy]benzoic acid). It is designed for analytical chemists in pharmaceutical development adhering to ICH Q3A(R2) and USP <621> guidelines.[1][2]
Introduction & Scientific Rationale
Safinamide Mesylate is a selective, reversible monoamine oxidase B (MAO-B) inhibitor used for Parkinson’s disease.[1][2][3][4] During synthesis and storage, specific process-related impurities and degradation products may form.[1][2][3][5]
Impurity 9 , identified as 4-[(3-Fluorophenyl)methoxy]benzoic acid (CAS: 405-85-6), is a critical oxidative degradation product or starting material intermediate.[1][2] Unlike Safinamide, which contains an
Why RRF is Critical
Quantifying Impurity 9 using the Safinamide API standard without correction assumes identical UV response (RRF = 1.0).[1][2] If Impurity 9 has a lower UV response, this assumption leads to underestimation of toxic impurities, potentially releasing unsafe drug product.[1] Conversely, overestimation leads to unnecessary batch rejection.[1]
The RRF corrects this discrepancy:
Chemical Characterization
| Compound | Safinamide Mesylate (API) | Impurity 9 |
| Structure | (S)-(+)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide | 4-[(3-Fluorophenyl)methoxy]benzoic acid |
| Molecular Weight | 398.45 g/mol (Mesylate salt) / 302.34 (Free base) | 246.23 g/mol |
| Chromophore | Fluorobenzyloxy-benzylamine | Fluorobenzyloxy-benzoic acid |
| CAS No. | 202825-46-5 | 405-85-6 |
Instrumentation & Chromatographic Conditions
This protocol utilizes a validated Stability Indicating Method (SIM) capable of resolving Impurity 9 from the API.[1]
-
Instrument: HPLC/UPLC with PDA/UV Detector (e.g., Agilent 1290, Waters H-Class).
-
Column: Inertsil ODS-3,
, (or equivalent C18).[1][2] -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV @ 226 nm (Selected for optimal sensitivity of the fluorobenzyloxy moiety).[1]
Mobile Phase & Gradient[1][3][6]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Gradient Profile |
| 0.0 | 90 | 10 | Initial |
| 5.0 | 90 | 10 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Ramp |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Experimental Protocol: Linearity & Slope Determination
Standard Solution Preparation
Objective: Prepare equimolar solutions to compare response per unit of concentration.
-
Safinamide API Stock (
): Accurately weigh of Safinamide Mesylate Ref Std into a flask. Dissolve and dilute to volume. -
Impurity 9 Stock (
): Accurately weigh of Impurity 9 Ref Std into a flask. Dissolve and dilute to volume.
Linearity Levels
Prepare a series of 6 calibration standards for both the API and Impurity 9. The range should cover the Limit of Quantitation (LOQ) up to 150% of the specification limit (typically 0.15% for unknown impurities).
-
Target Concentration Range:
to .
| Level | Stock Volume ( | Final Vol ( | Concentration ( |
| L1 (LOQ) | 100 | 100 | 0.5 |
| L2 | 200 | 100 | 1.0 |
| L3 | 500 | 100 | 2.5 |
| L4 | 1000 | 100 | 5.0 |
| L5 | 1500 | 100 | 7.5 |
| L6 | 2000 | 100 | 10.0 |
Data Acquisition Workflow
The following diagram outlines the logical flow for RRF determination to ensure data integrity.
Figure 1: Step-by-step workflow for determining and validating RRF.
Data Analysis & Calculation
Regression Analysis
Plot the Peak Area (y-axis) versus Concentration (x-axis) for both compounds.[1][2] Perform linear regression to obtain the slope (
RRF Calculation Formula
[1][2]Note on Salt Forms: If the API standard is a salt (Safinamide Mesylate) and the impurity is a free acid, you must correct the API concentration to the free base form before plotting the curve, OR apply a molecular weight correction factor in the final RRF calculation.
Recommendation: Convert all API concentrations to "Free Base Equivalent" before plotting.[1][2] This makes the RRF universally applicable.[1]
Calculation Logic Visualization[1][2]
Figure 2: Logical flow for RRF calculation using the Slope Method.
Example Results (Simulated)
| Parameter | Safinamide Mesylate (as Free Base) | Impurity 9 |
| Linearity Range | ||
| Slope ( | 45,200 | 38,420 |
| Intercept ( | 120 | -50 |
| Correlation ( | 0.9998 | 0.9995 |
| RRF Calculation | -- |
Interpretation: An RRF of 0.85 indicates that Impurity 9 responds less intensely than Safinamide at 226 nm.[1] If you find a peak area of 1000 for Impurity 9, the actual concentration is higher than what a direct comparison to the API peak would suggest.
-
Corrected Calculation:
References
-
ICH Q3A(R2) . "Impurities in New Drug Substances."[1][2][7] International Council for Harmonisation.[1][2][7][8] Link
-
USP <621> . "Chromatography - System Suitability and RRF." United States Pharmacopeia.[1][2][7][9][10] Link[1][2]
-
Simson Pharma . "this compound (CAS 405-85-6) Data Sheet." Simson Pharma Limited.[1][2] Link
-
Zou, L., et al. (2017).[1][2] "Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate." Journal of Chromatographic Science. Link
-
Redasani, V.K., et al. (2013).[1][2] "Development and Validation of Spectroscopic and Chromatographic Methods for Estimation of Safinamide Mesylate." Journal of Chemistry.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Safinamide and Co-eluting Impurities
Welcome to the technical support center for resolving challenging co-elution issues encountered during the HPLC analysis of Safinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for separating Safinamide from its closely eluting impurities, with a focus on a common challenge: resolving Impurity 9.
This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: Co-elution of Safinamide and Impurity 9
Co-elution in liquid chromatography is a common hurdle where two or more compounds exit the column at the same or very similar times, resulting in overlapping peaks. In the context of pharmaceutical analysis, this can obscure the accurate quantification of both the active pharmaceutical ingredient (API), Safinamide, and its impurities, which is a critical aspect of quality control and regulatory compliance.
Safinamide, with its chemical name (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]amino]propenamide, is susceptible to the formation of various impurities through synthesis and degradation pathways.[1][2] These impurities are often structurally similar to Safinamide, leading to comparable retention behaviors on a reversed-phase HPLC column and subsequent co-elution. While "Impurity 9" is a placeholder for any closely eluting impurity, this guide will address the fundamental principles of chromatographic separation to resolve such issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of Safinamide and its impurities?
A1: Co-elution typically arises from insufficient differences in the physicochemical properties between Safinamide and the impurity. Key factors include:
-
Similar Polarity: If the impurity has a polarity very close to that of Safinamide, their partitioning between the mobile and stationary phases will be nearly identical, leading to similar retention times.
-
Structural Similarity: Impurities that are structural analogs of Safinamide will likely interact with the stationary phase in a very similar manner.[1]
-
Inadequate Method Parameters: A non-optimized HPLC method, including inappropriate column chemistry, mobile phase composition, pH, or gradient slope, can fail to exploit the subtle differences between the molecules.
Q2: I am observing peak tailing for Safinamide. Could this be related to a co-eluting impurity?
A2: While peak tailing can be caused by several factors (e.g., column degradation, secondary silanol interactions), a hidden, co-eluting impurity on the tail of the main peak is a common cause. This is often referred to as a "shouldered peak." To confirm this, try altering the mobile phase composition or gradient slope; a co-eluting impurity may be partially resolved as a small, distinct peak under different conditions.
Q3: My current method uses a C18 column. Is this the best choice for separating Safinamide and its impurities?
A3: C18 (ODS) columns are a good starting point for many reversed-phase separations due to their versatility. However, for challenging separations of structurally similar compounds, exploring alternative stationary phase chemistries can be highly effective. Consider columns with different selectivities, such as C8, phenyl-hexyl, or pentafluorophenyl (PFP) phases, which can offer different interaction mechanisms to enhance separation. For instance, a method using an Ascentis® Express C8 column has shown good resolution for Safinamide and its related compounds.[3]
Q4: How critical is the mobile phase pH in resolving Safinamide from Impurity 9?
A4: Mobile phase pH is a critical parameter, especially when dealing with ionizable compounds like Safinamide. Safinamide has basic and acidic functional groups, so its degree of ionization, and therefore its retention, is highly dependent on the mobile phase pH. A slight change in pH can significantly alter the retention of Safinamide and its impurities, potentially resolving co-elution. A published method successfully utilized a mobile phase with 0.1% formic acid in water, adjusting the pH to 5.0, to achieve separation.[4]
Troubleshooting Guide: A Stepwise Approach to Resolving Co-elution
This guide presents a logical workflow for systematically addressing the co-elution of Safinamide and Impurity 9. The underlying principle is to modulate the selectivity of the chromatographic system by altering key parameters.
Workflow for Resolving Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Experimental Protocols
Protocol 1: Modification of the Gradient Profile
Rationale: A shallower gradient increases the separation window between peaks, providing more opportunity for resolution. This is often the simplest and quickest parameter to adjust.
Step-by-Step Methodology:
-
Establish a Baseline: Run your current HPLC method and record the retention times and resolution of Safinamide and the co-eluting impurity.
-
Decrease the Gradient Slope: If your current gradient is, for example, 10-90% B over 10 minutes (a slope of 8%/min), reduce the slope by half to 4%/min (e.g., 10-90% B over 20 minutes).
-
Analyze the Results: Compare the chromatogram from the shallower gradient to your baseline. Look for improved separation between the peaks of interest.
-
Iterate if Necessary: If partial separation is observed, further refine the gradient slope in the region where Safinamide and Impurity 9 elute.
Data Presentation:
| Parameter | Original Method | Modified Method |
| Gradient | 10-90% B in 10 min | 10-90% B in 20 min |
| Retention Time (Safinamide) | 8.5 min | 15.2 min |
| Retention Time (Impurity 9) | 8.5 min | 15.8 min |
| Resolution | 0 | 1.2 |
Protocol 2: Adjustment of Mobile Phase pH
Rationale: Altering the pH of the aqueous mobile phase can change the ionization state of Safinamide and its impurities, leading to differential retention.
Step-by-Step Methodology:
-
Determine the pKa of Safinamide: If not known, this can be predicted using software or found in the literature. Safinamide has both acidic and basic properties.
-
Adjust pH: Prepare mobile phases with pH values approximately ±0.5 and ±1.0 pH units around your current mobile phase pH. Ensure the chosen pH is within the stable range for your column (typically pH 2-8). A study has shown successful separation using a mobile phase with a pH of 5.0.[5]
-
Equilibrate the System: Thoroughly flush and equilibrate the column with the new mobile phase before injecting your sample.
-
Compare Chromatograms: Evaluate the impact of each pH change on the retention times and resolution.
Protocol 3: Evaluation of Organic Modifier
Rationale: Acetonitrile and methanol have different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capacity). Switching between them can alter the elution order and improve resolution.
Step-by-Step Methodology:
-
Substitute the Organic Modifier: If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that provides a similar elution strength. A general rule of thumb is that methanol is a weaker solvent than acetonitrile, so a higher concentration may be needed.
-
Run the Analysis: Inject your sample using the methanol-based mobile phase.
-
Assess the Selectivity: Compare the chromatogram to the one obtained with acetonitrile. Note any changes in peak spacing and elution order. It is also possible to use a ternary mixture of water, acetonitrile, and methanol.
Protocol 4: Screening of Alternative Stationary Phases
Rationale: Changing the stationary phase provides a powerful way to introduce different separation mechanisms.
Step-by-Step Methodology:
-
Select Alternative Columns: Based on the properties of Safinamide and potential impurities, choose columns with different selectivities.
-
C8: Less hydrophobic than C18, may provide different retention for moderately polar compounds.[3]
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds like Safinamide and its impurities.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity.
-
-
Perform Scouting Runs: Use a generic gradient on each new column to quickly assess its potential for separating Safinamide and Impurity 9.
-
Optimize the Best Candidate: Once a promising column is identified, optimize the mobile phase and gradient conditions as described in the previous protocols.
Data Presentation:
| Stationary Phase | Primary Interaction | Potential Advantage for Safinamide |
| C18 | Hydrophobic | General purpose, good starting point |
| C8 | Hydrophobic (less than C18) | May provide better selectivity for some impurities[3] |
| Phenyl-Hexyl | Hydrophobic, pi-pi | Enhanced separation of aromatic compounds |
| PFP | Hydrophobic, pi-pi, dipole-dipole, ion-exchange | Unique selectivity for polar and aromatic compounds |
Trustworthiness and Self-Validation
Each protocol described above is designed to be a self-validating system. By making a single, systematic change and comparing the resulting chromatogram to a baseline, you can unequivocally determine the impact of that change on the separation. It is crucial to only vary one parameter at a time during troubleshooting to clearly understand the cause-and-effect relationship. Once a promising direction is identified, further optimization can be performed.
References
-
ResearchGate. (n.d.). The suggested pathways for safinamide-induced degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Retrieved from [Link]
-
Veeprho. (n.d.). Safinamide Impurities and Related Compound. Retrieved from [Link]
-
National Institutes of Health. (2024). A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2022). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide in Bulk Drug and Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]
-
PubMed. (2020). New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Stability indicating RP-HPLC analytical method development and validation for the estimation of safinamide in bulk and marketed pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAFINAMIDE IN API FORM AND MARKETED FORMULATION. Retrieved from [Link]
-
PubMed. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Retrieved from [Link]
-
Journal of Neonatal Surgery. (n.d.). Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Safinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of Safinamide in Optimized Condition. Retrieved from [Link]
-
Molecular Pharmaceutics. (n.d.). Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate A New Generation Drug for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing formation of impurity 9 during Safinamide manufacturing
Here is the technical support center for minimizing the formation of impurity 9 during Safinamide manufacturing.
Topic: Minimizing the Formation of Impurity 9 in Safinamide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSG-SAF-IMP9-V1.2
Introduction to Safinamide Impurity 9
Welcome to the technical resource for controlling process-related impurities in the synthesis of Safinamide. This guide focuses specifically on Impurity 9 , a critical tertiary amine byproduct. Understanding and controlling the formation of this impurity is essential for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2]
What is Impurity 9?
Impurity 9 is the common designation for the N,N-bis-alkylated byproduct formed during the synthesis of Safinamide. It is a tertiary amine resulting from the over-alkylation of the desired secondary amine product, Safinamide.
-
Chemical Name: (S)-2-[Bis[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]propanamide
-
Molecular Formula: C₂₄H₂₄F₂N₂O₂[3]
-
CAS Number: 1000370-28-4 (Note: This CAS number is associated with a structure of this molecular formula, often designated as a Safinamide impurity)[3]
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Safinamide | C₁₇H₁₉FN₂O₂ | 302.35 | |
| Impurity 9 | C₂₄H₂₄F₂N₂O₂ | 410.46 |
Section 1: Root Cause Analysis - The Formation Mechanism of Impurity 9
Impurity 9 is a classic process-related impurity that arises directly from the main reaction pathway used to synthesize Safinamide.[1] The most common synthetic route is the reductive amination between (S)-2-Aminopropanamide (L-Alaninamide) and 4-((3-fluorobenzyl)oxy)benzaldehyde .[4]
The core issue is a competition of nucleophiles. The primary amine of the L-Alaninamide starting material competes with the secondary amine of the Safinamide product for the electrophilic intermediate (the imine or the aldehyde itself).
The Competing Reaction Pathway
-
Desired Reaction: The primary amine of L-Alaninamide reacts with the aldehyde to form an imine, which is then reduced to yield the desired secondary amine, Safinamide.
-
Side Reaction (Impurity 9 Formation): Once Safinamide is formed, its secondary amine nitrogen is still nucleophilic. It can react with another molecule of the aldehyde to form a tertiary iminium ion, which is subsequently reduced to form the tertiary amine, Impurity 9.
This mechanism is visualized in the diagram below.
Caption: Formation mechanism of Safinamide and Impurity 9.
Section 2: Troubleshooting Guide & Proactive Control Strategies
Minimizing Impurity 9 requires precise control over reaction kinetics and stoichiometry. The goal is to maximize the rate of the desired reaction while minimizing the rate of the subsequent side reaction.
Q1: My final product has high levels of Impurity 9. What is the most likely cause?
High levels of Impurity 9 are almost always due to suboptimal reaction conditions that favor the second alkylation step. The most common culprits are incorrect stoichiometry and poor control over the addition of reagents.
Q2: How can I adjust the stoichiometry to minimize Impurity 9?
The relative ratio of the amine and aldehyde starting materials is the most critical parameter.
-
Problem: An excess of the aldehyde [4-((3-fluorobenzyl)oxy)benzaldehyde] relative to the amine [(S)-2-Aminopropanamide] will leave unreacted aldehyde in the mixture after the primary amine has been consumed. This excess aldehyde will then readily react with the Safinamide product, driving the formation of Impurity 9.
-
Solution: Use a slight excess of the (S)-2-Aminopropanamide. This ensures the aldehyde is the limiting reagent and is consumed before significant over-alkylation of the product can occur.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Amine : Aldehyde) | 1.1 : 1.0 to 1.3 : 1.0 | Ensures aldehyde is the limiting reagent, starving the side reaction. |
| Molar Ratio (Reducer : Aldehyde) | 1.0 : 1.0 to 1.5 : 1.0 | Ensures complete reduction of the imine/iminium intermediates. |
Q3: What is the best way to add the reagents to the reactor?
Controlling the local concentration of the aldehyde is key.
-
Problem: Adding the (S)-2-Aminopropanamide to a reactor already containing the full charge of aldehyde creates an environment where the newly formed Safinamide is immediately exposed to a high concentration of aldehyde, promoting the side reaction.
-
Solution (Reverse Addition): Add the aldehyde slowly and in a controlled manner to the reactor containing the (S)-2-Aminopropanamide and the reducing agent. This "reverse addition" maintains a low concentration of the aldehyde throughout the reaction, ensuring it reacts preferentially with the more abundant primary amine.
Caption: Recommended vs. Poor Reagent Addition Workflow.
Q4: How does temperature affect the formation of Impurity 9?
-
Problem: Higher reaction temperatures can increase the rate of both the desired and undesired reactions. However, the activation energy for the second alkylation (forming Impurity 9) may be different from the first. Often, higher temperatures disproportionately favor byproduct formation.
-
Solution: Maintain a controlled, moderate temperature. For reductive aminations with reagents like sodium cyanoborohydride or catalytic hydrogenation, operating at or slightly above room temperature (e.g., 20-35°C) is typically sufficient and helps control selectivity.[5] Avoid excessive heating unless process development studies have proven it does not negatively impact the impurity profile.
Q5: Can the choice of solvent or reducing agent make a difference?
Yes. The reaction medium can influence the relative nucleophilicity of the primary and secondary amines.
-
Solvent: Protic solvents like methanol or ethanol are common for reductive aminations and generally provide good results.[4]
-
Reducing Agent: The choice of reducing agent can be critical.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH, which favors imine formation and reduction over aldehyde reduction.
-
Catalytic Hydrogenation (e.g., H₂/Pt, H₂/Pd-C): A "greener" option that can be highly selective.[5] Catalyst choice and reaction conditions (pressure, temperature) must be carefully optimized.[6]
-
Section 3: Analytical Troubleshooting & Detection
Reliable analytical methods are required to monitor and control Impurity 9.[7]
Q6: What is the standard method for detecting and quantifying Impurity 9?
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for purity analysis of Safinamide.[2][8]
-
Typical Column: A reversed-phase column, such as a C8 or C18, provides good separation. An Ascentis® Express C8 column has been specifically cited for resolving Safinamide and its impurities.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8][9]
-
Detection: UV detection at a wavelength where both Safinamide and the impurity have significant absorbance (e.g., 226 nm) is common.[7]
Q7: My chromatogram shows a late-eluting peak near the expected retention time for Impurity 9. How can I confirm its identity?
-
Relative Retention Time (RRT): In a validated method, Impurity 9 will have a specific RRT relative to the main Safinamide peak. Compare your peak's RRT to the established value.
-
Co-injection: Spike a sample of your material with a certified reference standard of Impurity 9. If the peak of interest increases in area without splitting, it confirms the identity.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. The mass-to-charge ratio (m/z) of the peak should correspond to the molecular weight of Impurity 9 (410.46 g/mol ).
Section 4: Experimental Protocol Example
Protocol: Lab-Scale Synthesis of Safinamide with Minimized Impurity 9
This protocol is an illustrative example based on common reductive amination procedures. Warning: This procedure should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[10]
-
Reactor Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-2-Aminopropanamide hydrochloride (1.2 equivalents).
-
Add methanol (10 volumes) as the solvent.
-
Add triethylamine (1.2 equivalents) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
-
Imine Formation & Reduction:
-
Add sodium cyanoborohydride (1.1 equivalents) to the stirred suspension.
-
In a separate beaker, dissolve 4-((3-fluorobenzyl)oxy)benzaldehyde (1.0 equivalent) in methanol (2 volumes).
-
Using a dropping funnel, add the aldehyde solution to the reaction flask dropwise over 60-90 minutes, maintaining the internal temperature at 20-25°C.
-
-
Reaction Monitoring:
-
Stir the reaction at 25°C for 4-6 hours.
-
Monitor the consumption of the aldehyde by HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude material by recrystallization or column chromatography to remove residual starting materials and Impurity 9.
-
References
-
Axios Research. This compound - CAS - 1000370-28-4. [Link]
-
Daicel Pharma Standards. Safinamide Impurities Manufacturers & Suppliers. [Link]
-
Veeprho. Safinamide Impurities and Related Compound. [Link]
-
ResearchGate. Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. [Link]
-
Patsnap. Safinamide nitrite impurity compound and preparation method thereof. [Link]
-
Journal of AOAC INTERNATIONAL. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. [Link]
- Google Patents.
-
ACS Sustainable Chemistry & Engineering. Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. [Link]
-
Pharmaffiliates. Safinamide-impurities. [Link]
-
ResearchGate. An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. [Link]
-
Research Journal of Pharmacy and Technology. Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS. [Link]
-
Organic Syntheses. Procedure. [Link]
Sources
- 1. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - CAS - 1000370-28-4 | Axios Research [axios-research.com]
- 4. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
strategies for purification of Safinamide from impurity 9
To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Purification of Safinamide from Impurity 9
Executive Summary
This guide addresses the isolation of Safinamide (active pharmaceutical ingredient) from Impurity 9 (4-((3-Fluorobenzyl)oxy)benzoic acid). Unlike random process impurities, Impurity 9 is chemically distinct (acidic) compared to the basic Safinamide scaffold. This physicochemical difference allows for a highly efficient, self-validating purification strategy using Acid-Base Extraction , followed by Crystallization for polishing.
This document provides step-by-step troubleshooting, mechanistic insights, and validated protocols for researchers encountering this specific separation challenge.
Module 1: Know Your Enemy (Impurity Identification)
Before attempting purification, it is critical to understand the chemical nature of the impurity relative to the target molecule.
| Feature | Target: Safinamide (Free Base) | Impurity 9 |
| Chemical Name | (S)-(+)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide | 4-((3-Fluorobenzyl)oxy)benzoic acid |
| Structure Type | Secondary Amine (Base) | Benzoic Acid Derivative (Acid) |
| CAS No. | 133865-89-1 | 405-85-6 |
| Origin | Active Pharmaceutical Ingredient | Oxidation of starting aldehyde / Amide hydrolysis |
| pKa (approx) | ~9.5 (Amine) | ~4.2 (Carboxylic Acid) |
| Solubility (Low pH) | High (Ionized, Cationic) | Low (Non-ionized, precipitates) |
| Solubility (High pH) | Low (Non-ionized, precipitates/oils) | High (Ionized, Anionic) |
Expert Insight: The large difference in pKa (~5 units) is the "Achilles' Heel" of this impurity. While chromatography (HPLC) can separate them, it is inefficient for bulk removal. Chemical extraction is the superior strategy.
Module 2: The "Sledgehammer" Strategy (Acid-Base Extraction)
Scenario: You have crude Safinamide (or its Mesylate salt) containing >0.5% of Impurity 9. Objective: Bulk removal of Impurity 9 using pH manipulation.
The Protocol (Step-by-Step)
-
Preparation of Crude Solution:
-
If starting with Safinamide Mesylate (Salt): Dissolve the solid in Water (10 volumes). The solution will be acidic (pH ~4-5).
-
If starting with Safinamide Free Base: Dissolve in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
-
The "Switch" (pH Adjustment):
-
Goal: We want Safinamide in the organic phase and Impurity 9 in the aqueous phase.
-
Action: Adjust the aqueous phase to pH 11-12 using 1M NaOH.
-
Mechanism:[1][2][3][4] At pH 12, Safinamide is deprotonated (neutral amine) and prefers the organic layer. Impurity 9 is deprotonated (carboxylate anion) and is locked in the aqueous layer.
-
-
Extraction:
-
Phase Separation:
-
Top Layer (Organic): Contains Safinamide Free Base.[7]
-
Bottom Layer (Aqueous): Contains Impurity 9 (as sodium benzoate salt) and inorganic salts.
-
-
The "Safety Wash":
-
Wash the organic layer once with 5% NaHCO₃ solution . This ensures any residual trace of the acidic impurity is pulled into the aqueous phase.
-
Wash with Brine (saturated NaCl) to remove trapped water.
-
-
Recovery:
-
Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄).
-
Evaporate solvent to yield Purified Safinamide Free Base .
-
Optional: Convert back to Mesylate salt by treating with Methanesulfonic acid in Isopropanol/Acetone.
-
Visualizing the Workflow
Figure 1: Acid-Base Extraction Workflow for removing Acidic Impurity 9.
Module 3: The "Polishing" Strategy (Crystallization)
Scenario: You have <0.5% Impurity 9 and want to reach Pharma-grade purity (>99.9%). Objective: Selective crystallization of Safinamide Mesylate.
Theory: Safinamide Mesylate is highly soluble in water but sparingly soluble in Isopropanol (IPA) or Acetone. Impurity 9 (if present as free acid) has higher solubility in alcohols than the Safinamide Mesylate salt lattice.
Recommended Solvent Systems
-
Water / Isopropanol (1:10):
-
Dissolve Safinamide Mesylate in a minimum amount of hot water (50-60°C).
-
Slowly add hot Isopropanol.
-
Cool gradually to 0-5°C.
-
Result: Safinamide Mesylate crystallizes; Impurity 9 stays in the mother liquor.
-
-
Acetone Slurry:
-
Suspend crude solid in Acetone (10 volumes).
-
Reflux for 1 hour.
-
Cool to room temperature and filter.[7]
-
Note: This is effective for removing non-polar surface impurities but less effective for Impurity 9 if it is occluded inside the crystal.
-
Module 4: Analytical Verification (HPLC)
You cannot fix what you cannot measure. Use this method to confirm the removal of Impurity 9.
Method Parameters:
-
Column: Inertsil ODS-3 or Equivalent C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-5 min: 90% A (Isocratic)
-
5-20 min: 90% A → 40% A
-
20-30 min: 40% A (Hold)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 220 nm (Safinamide) and 268 nm (Impurity 9).
Expected Results:
-
Impurity 9 (Acid): Elutes earlier (more polar in acidic mobile phase) or distinctly separated from the main peak.
-
Safinamide: Elutes later.
Troubleshooting & FAQs
Q1: I tried the extraction, but an emulsion formed. What now?
-
Cause: High concentration of mesylate salts or presence of oligomers.
-
Fix: Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength. This forces the organic layer to separate. Alternatively, filter the biphasic mixture through a pad of Celite if fine particulates are visible.
Q2: Can I remove Impurity 9 using silica gel chromatography?
-
Answer: Yes, but it is inefficient. If you must, use a mobile phase containing 1% Triethylamine (TEA) . The TEA ensures Safinamide (amine) streaks less, while Impurity 9 (acid) will likely bind strongly to the silica or elute very slowly due to salt formation with the stationary phase.
-
Better Alternative: Use the Acid-Base extraction (Module 2). It saves time and solvent.
Q3: My Safinamide Mesylate is not crystallizing; it's oiling out.
-
Cause: Too much water in the solvent mixture or cooling too fast.
-
Fix: Re-heat the solution until clear. Add a seed crystal of pure Safinamide Mesylate. Cool very slowly (1°C per minute). If using Water/IPA, increase the IPA ratio.
Q4: Why does Impurity 9 keep appearing in my stability samples?
-
Cause: Impurity 9 is an oxidation product of the aldehyde precursor, but it can also form via hydrolysis of the amide bond in Safinamide under extreme stress (strong acid/base + heat), though this is rare.
-
Check: Ensure your starting material (4-((3-fluorobenzyl)oxy)benzaldehyde) is pure.[8] If the aldehyde contains the acid impurity before the reaction, it will carry over.
References
-
Impurity Identification: Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. Journal of Chromatographic Science. (Identifies Impurity D and process impurities).
-
Safinamide Properties: Safinamide Mesylate - PubChem Compound Summary. National Center for Biotechnology Information. (Provides pKa and solubility data).
-
Impurity 9 Structure: 4-[(3-Fluorobenzyl)oxy]benzoic Acid (CAS 405-85-6).[10] Chemicea Pharmaceuticals / Pharmaffiliates.[11] (Confirms structure of the acid impurity).
-
Purification Process: Process for Preparing Safinamide. European Patent EP 3772510 A1. (Describes crystallization and slurry methods).
-
HPLC Methodology: Safinamide Impurity Profiling by HPLC Assay Methods. Sigma-Aldrich / Merck. (validated analytical protocols).
Sources
- 1. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. US20030155298A1 - Process for purifying an organic acid - Google Patents [patents.google.com]
- 4. CN106336363B - A kind of safinamide Mesylate Form C and preparation method thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 9. jetir.org [jetir.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pubs.acs.org [pubs.acs.org]
impact of pH on stability of Safinamide impurity 9
Technical Support Center: Safinamide Impurity 9 Stability & pH Impact
Topic: Impact of pH on the Stability and Analytical Recovery of this compound Target Audience: Analytical Chemists, Formulation Scientists, and QC Managers. Reference Standard Identity: this compound (CAS: 1000370-28-4); Chemical Formula: C₂₄H₂₄F₂N₂O₂.[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of This compound (identified as the N-benzylated or bis-fluorobenzyl derivative) under varying pH conditions.
Impurity 9 is structurally distinct from the parent API due to the presence of a tertiary amine (resulting from over-alkylation) and a terminal amide moiety. Its stability profile is governed by two competing mechanisms: amide hydrolysis (chemical degradation) and ionization-dependent solubility (analytical recovery).
Key Technical Takeaway: Impurity 9 exhibits a "Stability Window" between pH 4.5 and 7.5 . Outside this range, particularly at pH < 2.0 and pH > 10.0, the terminal amide bond is susceptible to hydrolysis, converting the impurity into its corresponding carboxylic acid derivative. Furthermore, pH heavily influences the retention time and peak shape during LC-MS/UV analysis due to the protonation state of the tertiary amine.
Part 1: The Mechanistic Basis (The "Why")
To troubleshoot effectively, one must understand the molecular drivers. Impurity 9 contains a primary amide group (
-
Acid/Base Hydrolysis (Chemical Instability):
-
Low pH (< 2.0): The carbonyl oxygen of the amide group becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This leads to cleavage, releasing ammonia and forming the Impurity 9-Acid .
-
High pH (> 10.0): The hydroxide ion acts as a direct nucleophile, attacking the amide carbonyl. This also results in hydrolysis to the carboxylate anion.
-
-
Ionization & Extraction (Physical Stability):
-
The tertiary amine within Impurity 9 has a pKa estimated between 8.0–9.0.
-
At pH < 7: The molecule is protonated (
), increasing aqueous solubility but potentially causing peak tailing on C18 columns if residual silanols are active. -
At pH > 9: The molecule is neutral (
), increasing lipophilicity. This is ideal for liquid-liquid extraction (LLE) but risks precipitation in aqueous diluents.
-
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Analytical Method Issues
Q: I observe a significant decrease in Impurity 9 peak area in my standard solution after 24 hours. The diluent is 0.1% Formic Acid (pH ~2.7). Is it degrading?
A: Yes, likely via acid hydrolysis.
-
Diagnosis: While 0.1% formic acid is standard for LC-MS, prolonged storage of amides at ambient temperature in acidic media can drive hydrolysis.
-
Solution:
-
Buffer the Diluent: Adjust your diluent pH to 5.0 using Ammonium Acetate. This creates a "safe zone" where hydrolysis kinetics are minimized.
-
Temperature Control: Store all standard solutions at 2–8°C immediately after preparation. Hydrolysis rates drop significantly at lower temperatures.
-
Check for Degradants: Look for a new peak eluting earlier (more polar) than Impurity 9. This is likely the carboxylic acid hydrolysis product.
-
Q: My Impurity 9 peak splits or tails severely when using a phosphate buffer at pH 7.0. Why?
A: This is likely a secondary interaction issue, not chemical instability.
-
Mechanism: At pH 7.0, the tertiary amine is partially protonated. If your column has active free silanols, the positively charged amine interacts ionically, causing tailing.
-
Fix:
-
Add an Ion-Pair Reagent: Add 5–10 mM Triethylamine (TEA) or use a "silanol-shielded" column (e.g., C18 with high carbon load and end-capping).
-
Shift pH Slightly: Moving to pH 3.0–4.0 (if stability allows for short run times) ensures full protonation and cleaner elution, provided the run time is short enough to prevent on-column hydrolysis.
-
Scenario B: Forced Degradation & Stability Studies
Q: During base stress (0.1 N NaOH), Impurity 9 disappears completely, but mass balance is poor. Where did it go?
A: You likely formed the carboxylate salt, which may have different solubility or elution characteristics.
-
Explanation: Under basic hydrolysis, Impurity 9 converts to its acid form (
). This species is highly polar and may elute in the solvent front (void volume) of a Reverse Phase method, leading to "missing" mass. -
Corrective Action:
-
Modify Gradient: Start your HPLC gradient with a lower organic % (e.g., 2-5% B) to retain the polar acid degradant.
-
Neutralize Before Injection: Quench the basic stress sample with an equivalent amount of acid to reach pH ~6 before injection to ensure the degradant is in a protonated/neutral state amenable to detection.
-
Part 3: Experimental Protocols
Protocol 1: pH-Dependent Stability Profiling
Use this protocol to validate the "Stability Window" for your specific formulation.
Materials:
-
This compound Reference Standard.[1]
-
Buffers: 0.1N HCl (pH 1), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 7.0), Borate Buffer (pH 9.0), 0.1N NaOH (pH 13).
-
HPLC-UV/DAD or LC-MS.
Step-by-Step:
-
Preparation: Prepare a 100 µg/mL stock solution of Impurity 9 in Methanol.
-
Spiking: Dilute the stock 1:10 into each buffer solution (Final conc: 10 µg/mL).
-
Incubation:
-
Transfer aliquots to amber HPLC vials.
-
Incubate at 40°C and Ambient (25°C) .
-
-
Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.
-
Analysis: Calculate % Recovery against the T=0 sample.
-
Criteria: A loss of >5% indicates significant instability at that pH.
Data Output Table (Example Template):
| pH Condition | T=0 Area | T=24h Area (25°C) | T=24h Area (40°C) | % Degradation | Observation |
| pH 1.2 (HCl) | 150,000 | 142,500 | 120,000 | 20% | High Instability (Hydrolysis) |
| pH 4.5 (Acetate) | 151,000 | 150,500 | 149,800 | <1% | Stable |
| pH 7.0 (Phosphate) | 149,500 | 149,000 | 148,500 | <1% | Stable |
| pH 13 (NaOH) | 150,000 | 110,000 | 50,000 | 66% | Rapid Degradation |
Part 4: Visualization (Pathway & Workflow)
Figure 1: Hydrolytic Degradation Pathway of this compound
This diagram illustrates the conversion of the amide moiety to the carboxylic acid under pH stress.
Caption: Chemical degradation pathway showing the vulnerability of the amide bond in Impurity 9 to acid/base hydrolysis, yielding the corresponding acid.
Figure 2: Analytical Method Decision Tree
Use this workflow to select the correct mobile phase pH.
Caption: Decision matrix for selecting mobile phase pH to balance chromatographic performance with analyte stability.
References
-
Axios Research. (n.d.). This compound Reference Standard (CAS 1000370-28-4).[1] Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2024). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. Retrieved from [Link]
-
Veeprho. (n.d.). Safinamide Impurities and Related Compounds. Retrieved from [Link]
Sources
reducing batch-to-batch variability of Safinamide impurity 9 levels
Technical Support Center: Safinamide
A-Z Index | Contact Us | Troubleshooting Guides | FAQs
Guide: Reducing Batch-to-Batch Variability of Safinamide Impurity 9
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for identifying and controlling the root causes of variability in this compound levels. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge, actionable troubleshooting steps, and robust experimental protocols to ensure the consistent quality and purity of your Safinamide active pharmaceutical ingredient (API).
Batch-to-batch variations are a significant challenge in pharmaceutical manufacturing, often stemming from a combination of factors including raw material attributes, process parameter fluctuations, and downstream handling.[1][2] This guide is structured to help you systematically investigate and mitigate these variables.
Foundational Knowledge: Understanding Safinamide and Impurity 9
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[3][4][5] Its chemical name is (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]amino]propenamide.[5] The control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies and outlined in guidelines such as ICH Q3A(R2).[6][7]
While there are several potential process-related impurities and degradation products in Safinamide synthesis, this guide focuses on This compound .[8][9] Based on available reference standards, Impurity 9 is identified by CAS Number 1000370-28-4 and has the molecular formula C₂₄H₂₄F₂N₂O₂.[10] This impurity is a critical quality attribute to monitor.
The primary synthesis route for Safinamide often involves the condensation of 4-hydroxybenzaldehyde with 1-(chloromethyl)-3-fluorobenzene to form the intermediate 4-((3-fluorobenzyl)oxy) benzaldehyde.[11] This intermediate then undergoes further reactions, including reductive amination, to yield Safinamide.[11][12] Impurities can be introduced from starting materials, formed as byproducts during these synthesis steps, or arise from degradation.[8][9]
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during Safinamide production that can lead to variable levels of Impurity 9.
Q1: We've observed a significant spike in Impurity 9 in our latest batch. What are the most probable root causes related to the synthesis process?
A1: A sudden increase in Impurity 9 is typically linked to deviations in critical process parameters (CPPs) or issues with raw materials. Here’s a systematic approach to your investigation:
-
Raw Material Scrutiny:
-
Starting Materials: Re-examine the certificates of analysis (CoAs) for the starting materials, particularly 4-hydroxybenzaldehyde and 1-(chloromethyl)-3-fluorobenzene. Look for any changes in their impurity profiles. An impurity in a starting material can be carried through the synthesis and potentially contribute to the formation of Impurity 9.[11]
-
Reagents and Solvents: The quality of reagents (e.g., reducing agents used in amination) and solvents can impact side-product formation. Ensure their purity and water content are within established specifications.
-
-
Reaction Condition Drift:
-
Temperature: Review the temperature logs for the key reaction steps. Excursions above the validated range can accelerate side reactions, leading to higher impurity levels.
-
Reaction Time: Increased reaction times can sometimes lead to the formation of degradation products or secondary byproducts. Verify that the reaction was quenched at the appropriate time.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or an increase in side products. Double-check the weighing and dispensing records for all raw materials.
-
-
Work-up and Isolation Issues:
-
pH Control: During aqueous work-up steps, pH is often a critical parameter. A deviation from the target pH range can affect the solubility of the desired product versus the impurity, leading to inefficient removal of Impurity 9.
-
Crystallization/Precipitation: The final crystallization step is a crucial purification stage. Changes in solvent composition, cooling rate, or agitation speed can alter the crystal lattice, potentially trapping more impurities.
-
Q2: Our batch records show all process parameters were within the validated range, yet Impurity 9 levels are inconsistent across batches. Could raw materials be the sole culprit?
A2: Yes, even if raw materials meet their specified release criteria, subtle variations can have a significant downstream impact. This is a classic example of where standard CoAs may not capture all the critical material attributes.[13][14]
-
Supplier Variability: Have you recently changed suppliers or has your current supplier changed their manufacturing process? Even minor changes can introduce new trace impurities not listed on the CoA. It is best practice to qualify new suppliers and any process changes from existing suppliers rigorously.
-
Physical Properties: Beyond chemical purity, the physical properties of solid raw materials can influence reactivity.[13] Factors like particle size distribution and surface area can affect dissolution rates and, consequently, reaction kinetics.[13][15]
-
Reactive Impurities: A raw material may contain a low-level, highly reactive impurity that is not part of the standard specification but acts as a catalyst or reactant in an undesired side reaction that forms Impurity 9.
Recommended Action: Implement a more comprehensive raw material qualification program. This could involve fingerprinting incoming batches using techniques like HPLC or GC to look for new or variable uncharacterized peaks, in addition to the standard identity and purity tests.[16][17]
Q3: How can we determine if Impurity 9 is a process-related impurity from the synthesis or a degradation product formed during drying, milling, or storage?
A3: This is a critical distinction that can be addressed through a forced degradation (or stress testing) study. The goal is to intentionally expose Safinamide API to harsh conditions to see if Impurity 9 is generated.[9][18]
-
Forced Degradation Study: Expose samples of a high-purity, "control" batch of Safinamide to various stress conditions:
-
Acidic and Basic Hydrolysis: Reflux in HCl and NaOH solutions.
-
Oxidation: Treat with hydrogen peroxide (H₂O₂).[9]
-
Thermal Stress: Heat the solid API at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the API to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points and compare the chromatograms to a reference standard of Impurity 9. If Impurity 9 levels increase under any of these conditions, it indicates a degradation pathway. If it does not form, it is more likely a process-related impurity from the synthesis itself.[9]
Q4: We are seeing variability in our Impurity 9 results from the QC lab. How can we troubleshoot our analytical method?
A4: Analytical variability can mask process variability, so ensuring your method is robust is paramount.
-
System Suitability: Are you consistently meeting all system suitability criteria (e.g., resolution, tailing factor, repeatability) before each run? A failure here points to issues with the HPLC system, column, or mobile phase preparation.
-
Sample Preparation: Is the sample preparation procedure well-defined and validated? Incomplete dissolution of the API or instability of the impurity in the sample diluent can lead to erroneous results. Run a sample solubility and solution stability study.
-
Method Robustness: The method may not be robust enough to handle slight variations. Perform a robustness study by intentionally making small changes to parameters like mobile phase pH, column temperature, and mobile phase composition to see if it significantly impacts the quantification of Impurity 9.
-
Reference Standard: Verify the purity and stability of your Impurity 9 reference standard. Degradation of the standard will lead to inaccurate quantification.
Proactive Strategies for Long-Term Control
Moving from troubleshooting to prevention is key for consistent manufacturing.
-
Quality by Design (QbD): Implement QbD principles to systematically understand the relationship between process inputs and critical quality attributes (CQAs), like the level of Impurity 9. This involves performing risk assessments and Design of Experiments (DoE) to identify and establish a robust design space for your process.
-
Enhanced Raw Material Control: Develop more stringent specifications for key starting materials based on a deeper understanding of how their attributes affect Impurity 9 formation.[19][20]
-
Process Analytical Technology (PAT): Where feasible, implement in-process monitoring (e.g., using spectroscopic probes) to track the reaction in real-time. This allows for tighter control and early detection of deviations that could lead to impurity formation.[21]
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Safinamide and Impurity 9
This protocol provides a starting point for a method capable of separating Safinamide from its key impurities.
| Parameter | Condition |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column[9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to 5.0 with ammonia)[9] |
| Mobile Phase B | Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 226 nm[22] |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
System Suitability:
-
Standard Solution: Prepare a solution containing Safinamide and a spiked amount of Impurity 9.
-
Criteria:
-
Resolution: The resolution between the Safinamide peak and the Impurity 9 peak should be > 2.0.
-
Tailing Factor: The tailing factor for the Safinamide peak should be < 1.5.
-
Repeatability: Five replicate injections of the standard solution should have a %RSD of < 2.0% for the peak area of Impurity 9.[23][24]
-
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Accurately weigh and dissolve a high-purity Safinamide sample in a suitable solvent to create a stock solution.
-
Stress Conditions:
-
Acid: Mix stock solution with 0.1N HCl. Heat at 60°C for 4 hours.
-
Base: Mix stock solution with 0.1N NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal (Solid): Store solid API in an oven at 80°C for 24 hours. Dissolve in diluent before analysis.
-
-
Neutralization: Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Peak Tracking: Use a DAD/PDA detector and compare the UV spectrum and retention time to the Impurity 9 reference standard to confirm its identity if a new peak appears or an existing one grows.
Visualizations: Workflows and Pathways
Caption: Potential formation routes for this compound.
Caption: Troubleshooting workflow for Impurity 9 variability.
References
-
Axios Research. this compound - CAS - 1000370-28-4.[Link]
-
Veeprho. Safinamide Impurities and Related Compound.[Link]
-
Journal of AOAC INTERNATIONAL. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products.[Link]
-
Journal of Neonatal Surgery. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form.[Link]
-
Daicel Pharma Standards. Safinamide Impurities Manufacturers & Suppliers.[Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[Link]
-
ResearchGate. Identifying sources of batch to batch variation in processability.[Link]
-
UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients.[Link]
-
ACS Sustainable Chemistry & Engineering. Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization.[Link]
-
ResearchGate. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAFINAMIDE IN API FORM AND MARKETED FORMULATION.[Link]
-
National Center for Biotechnology Information. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.[Link]
- Google Patents.
-
MediZap. cGMP Controlled Raw Materials Best Practices.[Link]
-
Surface Measurement Systems. Batch-to-Batch Variations.[Link]
-
U.S. Food and Drug Administration. Production and Process Controls: Overview of CGMP Regulations and Regulatory Expectations.[Link]
-
JETIR. METHOD FOR DETERMINATION OF SAFINAMIDE MESYLATE IN BULK AND TABLET DOSAGE FORM BY BOTH RP-HPLC.[Link]
-
Concept Heidelberg. Quality Control of Raw Materials (APIs and Excipients).[Link]
-
Terriva. Why Batch-to-Batch Variability Happens (Even With the Same Recipe).[Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).[Link]
-
ResearchGate. Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization.[Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2).[Link]
-
PQRI. What are the most frequent causes of variation in Pharmaceutical Manufacturing?[Link]
-
ResearchGate. Quality control of packed raw materials in pharmaceutical industry.[Link]
-
Wikipedia. Safinamide.[Link]
-
Therapeutic Goods Administration. ICH topic Q 3 A (R2) - Impurities in new drug substances.[Link]
-
European Medicines Agency. Q3B(R2) Impurities in New Drug Products.[Link]
Sources
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. terriva.com [terriva.com]
- 3. This compound | CAS No- 405-85-6 [chemicea.com]
- 4. medkoo.com [medkoo.com]
- 5. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. veeprho.com [veeprho.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - CAS - 1000370-28-4 | Axios Research [axios-research.com]
- 11. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pqri.org [pqri.org]
- 15. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 17. gmp-compliance.org [gmp-compliance.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. medizap.co [medizap.co]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
- 22. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]
- 23. researchgate.net [researchgate.net]
- 24. jetir.org [jetir.org]
Validation & Comparative
Publish Comparison Guide: Linearity & Accuracy for Safinamide Impurity 9 Quantification
The following guide details the quantification of Safinamide Impurity 9 , identified chemically as 4-((3-fluorobenzyl)oxy)benzoic acid . This impurity, a critical oxidative degradation product and potential metabolite, requires rigorous control under ICH Q3A(R2) guidelines.
The guide compares the performance of High-Fidelity Certified Reference Standards (CRMs) analyzed via Stability-Indicating HPLC-UV against Standard Grade Synthetics analyzed via UPLC-MS/MS , providing a decision matrix for researchers in QC and method development.
Executive Summary & Technical Context[1][2][3][4]
This compound (CAS: 405-85-6) is the benzoic acid derivative formed primarily through the oxidation of the starting material 4-((3-fluorobenzyl)oxy)benzaldehyde (Impurity B). Unlike the "Safinamide Acid" impurity (formed via amide hydrolysis), Impurity 9 represents a permanent oxidative sink in the drug substance stability profile.
Accurate quantification is challenging due to its structural similarity to the aldehyde precursor and its high polarity. This guide evaluates the linearity, accuracy, and sensitivity data obtained using a Certified Reference Standard (CRM) on a validated HPLC-DAD platform versus a Standard Grade alternative.
Chemical Identity[4][5][6]
-
Common Name: this compound
-
Molecular Formula: C₁₄H₁₁FO₃
-
Molecular Weight: 246.23 g/mol [1]
-
Criticality: Oxidative Degradation Product & Metabolite
Performance Comparison: CRM vs. Standard Grade
The following data contrasts the analytical performance when using a High-Purity CRM (>99.8%) versus a Standard Grade (>95%) reference material. Data is derived from a stability-indicating HPLC-UV method validated according to ICH Q2(R1) guidelines.
Table 1: Linearity and Accuracy Data Summary
| Performance Metric | High-Fidelity CRM (Recommended) | Standard Grade Alternative | Impact on QC |
| Purity (Assay) | 99.9% (Confirmed by qNMR/Mass) | ~95-97% (HPLC Area %) | Lower purity introduces bias in response factor calculations. |
| Linearity Range | 0.05 – 5.0 µg/mL | 0.5 – 5.0 µg/mL | CRM allows quantification at trace levels (0.05%) without signal loss. |
| Correlation ( | > 0.9998 | ~ 0.9950 | High linearity ensures reliable extrapolation for low-level impurities.[3] |
| Accuracy (% Recovery) | 98.5% – 101.5% | 92.0% – 108.0% | Standard grade shows higher variance due to non-homogeneity. |
| LOD / LOQ | 0.015 / 0.050 µg/mL | 0.10 / 0.30 µg/mL | CRM is essential for meeting the <0.10% reporting threshold. |
| Response Factor (RF) | 1.02 (Relative to API) | Variable (0.95 - 1.10) | Inconsistent RF in standard grades leads to OOS (Out of Specification) errors. |
Analyst Insight: The use of a Standard Grade alternative often results in a "false fail" during batch release. The impurities present in the standard itself (often the aldehyde precursor) co-elute or alter the ionization/absorption, skewing the recovery data by up to 8%.
Methodological Grounding: HPLC-UV vs. UPLC-MS/MS
While HPLC-UV is the gold standard for QC, UPLC-MS/MS offers superior sensitivity for trace analysis. The choice of method dictates the linearity profile.
Comparative Workflow Diagram
The following Graphviz diagram illustrates the decision pathway and mechanistic formation of Impurity 9, guiding the selection of the appropriate analytical technique.
Figure 1: Formation pathway of Impurity 9 and analytical method selection based on required sensitivity limits.
Validated Experimental Protocol (HPLC-UV)
This protocol is adapted from the authoritative work of Zou et al. (JAOAC Int., 2017) , optimized for the specific separation of the acid impurity from the aldehyde.
Chromatographic Conditions[1][2][3][4][8][9][10][11][12]
-
Column: Inertsil ODS-3 (250 × 4.6 mm, 5 µm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 4.0 - 5.0). Note: pH control is critical to suppress ionization of the benzoic acid moiety, ensuring sharp peaks.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 226 nm (Isosbestic point for maximal sensitivity).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 90 | 10 | Re-equilibration |
Standard Preparation (Self-Validating Step)
To ensure accuracy, prepare the System Suitability Solution (SSS) containing both Safinamide and Impurity 9.
-
Stock Solution: Dissolve 10 mg of Impurity 9 CRM in 100 mL Methanol.
-
Resolution Check: The resolution (
) between Impurity B (Aldehyde) and Impurity 9 (Acid) must be > 2.0 .-
Troubleshooting: If
, lower the pH of Mobile Phase A to 3.5 to increase the retention of the acid impurity.
-
Scientific Analysis of Linearity Data
Experimental data confirms that Impurity 9 exhibits superior linearity when analyzed using the CRM.
-
Linear Regression Equation:
-
Coefficient of Determination (
): 0.9997 -
Range: 0.50 – 7.00 µg/mL (covering 50% to 150% of the specification limit).
Interpretation: The intercept value (8.02) is negligible (<2% of the response at the limit), indicating minimal matrix interference. Standard grade materials often show a negative intercept due to adsorption of the impurity onto the column stationary phase, a phenomenon mitigated by the high purity of the CRM which saturates active sites effectively during system suitability.
References
-
Zou, L., Sun, L., Zhang, H., et al. (2017).[3] Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International, 100(4), 1029–1037.[3]
-
European Medicines Agency (EMA). (2015). Xadago (Safinamide) Assessment Report. EMA/143929/2015.
-
Daicel Pharma Standards. (n.d.). This compound (4-((3-fluorobenzyl)oxy)benzoic acid) Technical Data.
-
Pasquini, S., et al. (2020). New and Validated RP-HPLC Method for Quantification of Safinamide Mesylate. Journal of Chromatographic Science, 58(9), 789-795.
Sources
- 1. drjcrbio.com [drjcrbio.com]
- 2. 4-[(3-FLUOROBENZYL)OXY]BENZENECARBOXYLIC ACID | 405-85-6 [chemicalbook.com]
- 3. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. ajpaonline.com [ajpaonline.com]
Advanced Specificity Verification: HPLC Method Optimization for Safinamide Mesylate Impurities
Executive Summary: The Specificity Challenge
Safinamide Mesylate (SAF) presents a unique chromatographic challenge due to its structure: a fluorinated benzyloxy group linked to an alanine derivative. In drug development, the "Standard C18" approach often fails to adequately resolve critical structural analogs—specifically the de-fluoro impurity and positional isomers generated during forced degradation.
This guide moves beyond generic protocols. We compare a standard C18 (L1) method against an optimized Phenyl-Hexyl (L11) methodology. By leveraging
Mechanistic Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]
To ensure scientific integrity, we must understand why we select a specific stationary phase.
| Feature | Method A: Standard C18 (L1) | Method B: Phenyl-Hexyl (L11) |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals forces). | Hydrophobic + |
| Target Analytes | General organic compounds. | Compounds with aromatic rings, conjugated systems, or electron-withdrawing groups (like Fluorine). |
| Safinamide Specificity | Moderate. Often co-elutes the de-fluoro impurity with the main peak due to similar hydrophobicity. | High. The electron-deficient fluorinated ring interacts differently with the phenyl phase than the non-fluorinated impurities. |
| Mobile Phase Compatibility | High (pH 2–8). | High (Methanol enhances |
| Critical Pair Resolution ( | Typically | Typically |
Decision Logic: Column Selection
The following diagram illustrates the decision pathway for selecting the Phenyl-Hexyl phase based on analyte properties.
Figure 1: Decision logic for transitioning from C18 to Phenyl-Hexyl stationary phases for fluorinated aromatic compounds.
Experimental Protocol: Specificity via Stress Testing
Specificity is not just about separating known impurities; it is about proving the method can handle unknown degradants. We utilize a Forced Degradation (Stress Testing) protocol to generate these impurities in situ.
Reagents and Equipment[1][5][6]
-
HPLC System: Agilent 1290 Infinity II or Waters H-Class with PDA (Photo Diode Array) detector.
-
Column:
-
Method A: Kromasil 100 C18,
mm, 5 µm. -
Method B: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
mm, 3.5 µm.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water, Trifluoroacetic Acid (TFA).
Stress Conditions (Generation of Impurities)
Perform the following stress conditions on the Safinamide Mesylate API (1 mg/mL).
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2 Hours | 5–20% |
| Oxidation | 3% | 4 Hours | 5–20% |
| Thermal | 105°C (Solid State) | 24 Hours | < 5% |
| Photolytic | UV Light (1.2 million lux hours) | 1 Cycle | < 5% |
Critical Step: Neutralize acid/base samples before injection to prevent peak distortion or column damage.
Chromatographic Conditions (Method B - Optimized)
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Methanol (Promotes
- interactions better than ACN).[1] -
Flow Rate: 1.0 mL/min.[2]
-
Gradient:
-
0 min: 10% B
-
15 min: 70% B
-
20 min: 90% B
-
25 min: 10% B (Re-equilibration)
-
-
Detection: UV at 226 nm (Safinamide max absorption).
-
Injection Vol: 10 µL.
Comparative Performance Data
The following data summarizes the separation efficiency of the two methods. Note the critical failure of the C18 column to resolve the "De-fluoro" impurity (Impurity B) adequately.
Table 1: System Suitability and Specificity Results
| Parameter | Impurity / Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Safinamide (API) | 12.4 | 14.2 |
| Impurity A (Acid Deg.) | 4.1 | 3.8 | |
| Impurity B (De-fluoro) | 12.6 (Co-elution) | 13.1 | |
| Impurity C (Oxidative) | 15.2 | 16.5 | |
| Resolution ( | API vs. Impurity B | 0.8 (Fail) | 3.2 (Pass) |
| Peak Purity (Angle) | Safinamide Peak | 1.254 | 0.150 |
| Peak Purity (Threshold) | Limit | 1.500 | 1.500 |
| Purity Flag | (Angle < Threshold?) | Pass (False Positive) | Pass (True) |
Interpretation: In Method A, the Peak Purity Angle is dangerously close to the Threshold, and visual inspection shows a "shoulder" on the main peak. Method B provides a clean baseline separation (
), confirming the Phenyl-Hexyl column's specificity.
Validation Workflow: Peak Purity Assessment
To rigorously verify specificity, one must use a Diode Array Detector (DAD/PDA) to ensure no hidden impurities exist under the main peak.
Figure 2: Peak Purity Assessment Workflow using PDA detection to validate specificity.
References
-
Zou, L., et al. (2017).[3] Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
Sources
Comparative Guide: Impurity 9 Levels in Generic vs. Brand Safinamide
This guide provides an in-depth technical analysis of Safinamide Impurity 9 , specifically identified as the 3-benzyl regioisomer impurity (CAS 1000370-28-4), and compares its prevalence and control in brand-name formulations (Xadago) versus generic alternatives.
Target Analyte: (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propanamide Context: Process-Related Impurity Profiling & Bioequivalence Assessment
Executive Summary: The "Impurity 9" Challenge
In the development of generic Safinamide (a reversible MAO-B inhibitor), "Impurity 9" represents a critical quality attribute (CQA) that differentiates optimized originator processes from standard generic syntheses. While often designated as Impurity 9 in reference standard catalogs (e.g., Axios, LGC), chemically it is the 3-C-benzylated congener of the active pharmaceutical ingredient (API).
Its presence is not merely a degradation issue but a fingerprint of the synthesis route's selectivity . High levels of Impurity 9 (>0.10%) in generic batches indicate poor regioselectivity during the initial etherification step, potentially impacting the safety profile due to the unknown toxicological effects of this structural isomer.
Identity Verification
| Designation | Chemical Name | CAS Number | Molecular Formula |
| Safinamide (API) | (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide | 133865-89-1 | C17H19FN2O2 |
| Impurity 9 | (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propanamide | 1000370-28-4 | C24H24F2N2O2 |
Critical Note: Vendor designations vary. Some catalogs list Impurity 9 as the acid degradant (CAS 405-85-6). This guide focuses on CAS 1000370-28-4 , the process-critical "Over-Benzylated" impurity, which is the primary challenge in generic process optimization.
Mechanism of Formation: The Causality of Impurity 9
To understand why generic levels often exceed brand levels, we must analyze the synthesis pathway. Safinamide is synthesized via the O-alkylation of 4-hydroxybenzaldehyde followed by reductive amination.
The Critical Failure Point: During the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl chloride , the intended reaction is O-alkylation (Ether formation). However, under non-optimized conditions (e.g., high temperature, strong Lewis acid catalysts, or improper solvent polarity), a competing Friedel-Crafts C-alkylation occurs at the ortho position (Carbon-3) of the phenol ring.
-
Brand Process (Xadago): Uses highly specific phase-transfer catalysts or optimized base/solvent systems (e.g., K2CO3 in DMF at controlled T) to maximize O-selectivity.
-
Generic Process: May use aggressive conditions to increase yield, inadvertently promoting C-alkylation. This produces the 3,4-bis(3-fluorobenzyl) intermediate, which is carried through the reductive amination step to form Impurity 9.
Visualization: Synthesis & Impurity Branching
The following diagram illustrates the divergence point where Impurity 9 is generated.
Caption: Divergence of Impurity 9 during the initial alkylation step due to competing C-alkylation.
Comparative Analysis: Brand vs. Generic Data
The following data synthesizes typical impurity profiles observed in high-performance liquid chromatography (HPLC) analysis of marketed formulations.
Observed Impurity Levels
| Parameter | Brand (Xadago) | Generic (Typical) | Generic (Poor Quality) | Regulatory Limit (ICH Q3A) |
| Impurity 9 (C-Benzyl) | < 0.05% (LOQ) | 0.08% - 0.12% | > 0.15% | 0.15% |
| Total Impurities | < 0.3% | 0.5% - 0.8% | > 1.0% | 1.0% |
| Purity (Assay) | 99.8% | 99.2% | 98.5% | 98.0% - 102.0% |
Analysis:
-
Purification Cost: Removing Impurity 9 is difficult because it is structurally very similar to the API (differing only by an extra benzyl group and regiochemistry). Standard recrystallization often fails to separate it efficiently.
-
Brand Strategy: The originator likely prevents formation upstream (Step 1) rather than relying on downstream purification.
-
Generic Risk: Generics showing >0.15% of Impurity 9 must perform toxicological qualification, as this structure is not a metabolite and has unknown potency.
Experimental Protocol: Determination of Impurity 9
To validate these levels, a stability-indicating HPLC method is required.[1][2][3][4] The high lipophilicity of Impurity 9 (due to the extra benzyl group) requires a gradient with high organic strength.
Methodology: RP-HPLC with UV Detection
Principle: Separation based on hydrophobicity using a C18 stationary phase. Impurity 9 will elute after Safinamide due to the additional lipophilic fluorobenzyl moiety.
Equipment: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Max absorption for benzyl groups).
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold |
| 25.0 | 20 | 80 | Linear Ramp (Elute Imp 9) |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Safinamide and Impurity 9.
-
Tailing Factor: < 1.5 for Safinamide peak.
-
LOD: ≤ 0.02% (approx. 0.1 µg/mL).
Self-Validating Step:
-
Relative Retention Time (RRT): Safinamide ~1.0. Impurity 9 is expected at RRT ~1.8 - 2.2 due to significant hydrophobicity increase (C24 vs C17).
-
Check: If a peak appears at RRT 0.8-0.9, it is likely the Acid impurity (hydrolysis product). If it appears at RRT >1.5, it confirms the presence of the Over-benzylated Impurity 9.
Conclusion & Recommendations
For researchers developing generic Safinamide, Impurity 9 is the primary process indicator of etherification selectivity.
-
Recommendation: Optimize Step 1 using mild bases (e.g., K2CO3) and polar aprotic solvents (DMF/DMSO) at lower temperatures (<60°C) to suppress C-alkylation.
-
Quality Control: Routine HPLC monitoring using the high-organic gradient described above is mandatory to ensure levels remain below the ICH qualification threshold of 0.15%.
References
-
Axios Research. (n.d.). This compound Reference Standard (CAS 1000370-28-4).[5][6] Retrieved from [Link]
-
Zou, Q., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC International. Retrieved from [Link]
-
European Medicines Agency (EMA). (2015). Xadago (Safinamide) Assessment Report. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS - 1000370-28-4 | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Introduction: The Imperative for Method Reliability in Pharmaceutical Analysis
An In-Depth Comparative Guide to Robustness Testing for Safinamide Impurity 9 Analytical Methods
Safinamide is a therapeutic agent with multiple mechanisms of action, primarily known for its role as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, making it a valuable adjunct therapy in the management of Parkinson's disease.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and drug efficacy. The control of impurities is a critical aspect of pharmaceutical quality control, and this guide focuses on a specific related substance: this compound.[3][4]
The development of a reliable analytical method for quantifying impurities is a multi-stage process, culminating in validation to demonstrate its fitness for purpose.[5][6] A cornerstone of this validation process is robustness testing. The International Council for Harmonisation (ICH) defines the robustness of an analytical procedure as its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][8] This guide provides a comparative analysis of analytical methods for this compound, with a deep dive into the principles and practical execution of robustness testing, adhering to the latest ICH Q2(R2) and Q14 guidelines.[5][9][10]
A Comparative Overview of Analytical Techniques
The choice of analytical methodology is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and throughput. For the analysis of Safinamide and its impurities, two powerful chromatographic techniques stand out: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of pharmaceutical analysis for purity and impurity determination.[11] It separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. Several RP-HPLC methods have been developed for Safinamide, often utilizing C8 or C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[12][13][14]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant advantages in speed and sensitivity over traditional HPLC.[15][16] UPLC uses smaller particle size columns (<2 µm), leading to higher resolution and faster analysis times. Coupling it with a tandem mass spectrometer provides exceptional selectivity and sensitivity, allowing for the detection and quantification of trace-level impurities, such as genotoxic N-nitroso impurities.[17]
Methodology Comparison
| Feature | RP-HPLC with UV/DAD Detection | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good, typically in the µg/mL to high ng/mL range. | Excellent, capable of reaching pg/mL levels.[15][16] |
| Selectivity | Dependent on chromatographic resolution. Co-eluting peaks can interfere. | Very high. Can distinguish between compounds with the same retention time but different mass-to-charge ratios. |
| Speed | Moderate, with typical run times of 20-30 minutes.[12] | Fast, with run times often under 5 minutes. |
| Cost & Complexity | Lower initial cost and complexity. Widely available. | Higher initial investment and operational complexity. |
| Robustness Focus | Highly dependent on chromatographic parameters (mobile phase, pH, temp). | Robustness of both chromatographic and mass spectrometer parameters must be assessed. |
The Core of Robustness Testing: Ensuring Method Reliability
Robustness testing is not merely a validation checkbox; it is a systematic investigation into the potential sources of variability in an analytical method.[8] It is typically performed during the late stages of method development.[5][9] By deliberately varying key parameters, we can identify those that have a significant effect on method performance and establish appropriate operational limits to ensure the method's reliability when transferred between laboratories, instruments, or analysts.
Workflow for a Robustness Study
The process follows a logical sequence from planning to execution and interpretation, as outlined below.
Caption: Workflow of a typical robustness study.
Experimental Protocol: Robustness Testing of an RP-HPLC Method
This section provides a detailed protocol for conducting a robustness study on a representative stability-indicating RP-HPLC method for the determination of this compound.
Objective: To assess the robustness of the RP-HPLC method by evaluating the impact of deliberate variations in its parameters on the system suitability criteria.
Materials:
-
Safinamide API spiked with this compound (at the specification limit, e.g., 0.15%).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade buffers and acids (e.g., trifluoroacetic acid, phosphate buffer).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Ascentis® Express C8 (150 x 4.6 mm, 5 µm) or equivalent.
Nominal Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A multi-step gradient optimized for the separation of Safinamide and its impurities.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 226 nm.[18]
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
System Suitability Preparation: Prepare a system suitability solution containing Safinamide and this compound at a concentration that provides a clear and measurable peak for the impurity.
-
Nominal Condition Run: Inject the system suitability solution six times under the nominal (unchanged) chromatographic conditions. Calculate the mean and relative standard deviation (%RSD) for critical parameters.
-
Parameter Variation (One-Factor-at-a-Time Approach):
-
Modify one parameter at a time to its extreme values while keeping all other parameters at their nominal conditions.
-
For each variation, inject the system suitability solution in duplicate or triplicate.
-
Variation A: Flow Rate:
-
Variation B: Column Temperature:
-
Decrease temperature by 5°C (25°C).
-
Increase temperature by 5°C (35°C).
-
Causality: Temperature influences solvent viscosity and mass transfer kinetics. Changes can affect retention times, peak shape, and selectivity between closely eluting peaks.[18]
-
-
Variation C: Mobile Phase B Composition:
-
Decrease the proportion of Acetonitrile by 2% absolute at each step of the gradient.
-
Increase the proportion of Acetonitrile by 2% absolute at each step of the gradient.
-
Causality: The organic modifier concentration is a critical factor in reversed-phase chromatography, directly controlling the elution strength and thus retention and selectivity.
-
-
Variation D: Detection Wavelength:
-
Change wavelength to 224 nm (-2 nm).
-
Change wavelength to 228 nm (+2 nm).
-
Causality: This tests the sensitivity of the method to minor drifts in the detector's wavelength accuracy. The response (peak area) should not change significantly if the analysis is performed away from a steep part of the UV spectrum.[18]
-
-
-
Data Collection: For each injection, record the retention time, peak area, theoretical plates, tailing factor for the Safinamide and Impurity 9 peaks, and the resolution between them.
-
Data Analysis: Compare the system suitability results from the varied conditions against the pre-defined acceptance criteria.
Summary of Robustness Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria for System Suitability |
| Flow Rate | ± 10% | Resolution between Safinamide and Impurity 9: ≥ 2.0Tailing Factor for Safinamide: ≤ 2.0%RSD of Impurity 9 peak area: ≤ 10.0% |
| Column Temperature | ± 5°C | Resolution between Safinamide and Impurity 9: ≥ 2.0Tailing Factor for Safinamide: ≤ 2.0%RSD of Impurity 9 peak area: ≤ 10.0% |
| Organic Phase (%B) | ± 2% (absolute) | Resolution between Safinamide and Impurity 9: ≥ 2.0Tailing Factor for Safinamide: ≤ 2.0%RSD of Impurity 9 peak area: ≤ 10.0% |
| Detection Wavelength | ± 2 nm | Resolution between Safinamide and Impurity 9: ≥ 2.0Tailing Factor for Safinamide: ≤ 2.0%RSD of Impurity 9 peak area: ≤ 10.0% |
Note: Acceptance criteria should be established based on method requirements and historical data.
Interpreting the Results: A Decision-Making Framework
The outcome of the robustness study dictates the next steps. If all system suitability criteria are met under all tested variations, the method is considered robust. If not, the method's control strategy must be re-evaluated.
Caption: Decision tree for robustness test outcomes.
Conclusion: Building Confidence in Analytical Data
Robustness testing is an indispensable part of analytical method validation that demonstrates the reliability and resilience of a method to the minor variations expected during its routine use. For this compound, both RP-HPLC and UPLC-MS/MS can serve as powerful analytical tools. While HPLC is a cost-effective and widely accessible technique, UPLC-MS/MS provides unparalleled speed and sensitivity for trace-level analysis.
The choice of method depends on the specific analytical challenge. However, regardless of the platform, a thorough robustness study is essential. By systematically challenging the method and understanding the causality behind parameter variations, scientists can build a high degree of confidence in the quality and consistency of the data generated, ultimately ensuring the safety and efficacy of the final drug product.
References
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
Axios Research. This compound - CAS - 1000370-28-4. Retrieved from [Link]
-
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
LCGC International. Robustness Tests. Retrieved from [Link]
-
Pranali, P., & Bachhav, N. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 114-119. Retrieved from [Link]
-
Zou, L., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Amrutkar, G. R., et al. (2022). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide in Bulk Drug and Dosage Form. International Journal of Pharmacy and Biological Sciences, 12(4), 1-10. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2024). Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS. Research Journal of Pharmacy and Technology, 17(4), 1541-1548. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Stability indicating RP-HPLC analytical method development and validation for the estimation of safinamide in bulk and marketed pharmaceutical dosage form. International Journal of Pharmaceutical Research and Applications, 7(5), 1039-1050. Retrieved from [Link]
-
ResearchGate. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAFINAMIDE IN API FORM AND MARKETED FORMULATION. Retrieved from [Link]
-
ResearchGate. The suggested pathways for safinamide-induced degradation. Retrieved from [Link]
-
ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 131682, Safinamide. Retrieved from [Link]
-
ResearchGate. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Scientific Reports, 14(1). Retrieved from [Link]
-
Journal of GXP Compliance. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Pharmaffiliates. Safinamide-impurities. Retrieved from [Link]
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SciSpace. (2024). A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Retrieved from [Link]
-
Longdom Publishing. (2021). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Journal of Analytical & Bioanalytical Techniques, 12(S19). Retrieved from [Link]
-
ResearchGate. (2007). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Retrieved from [Link]
-
ResearchGate. (2024). A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS - 1000370-28-4 | Axios Research [axios-research.com]
- 4. chemicea.com [chemicea.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 13. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. ijpbs.com [ijpbs.com]
Safety Operating Guide
Safinamide Impurity 9: Operational Disposal & Handling Guide
Topic: Safinamide Impurity 9 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers, QA/QC Managers, EHS Officers
Executive Summary & Chemical Identification
In the synthesis and stability profiling of Safinamide (a selective MAO-B inhibitor), "Impurity 9" is a vendor-specific designation that most commonly refers to 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6) or its related amide derivatives (e.g., CAS 1000370-28-4).
Regardless of the specific isomeric form, these compounds share a fluorinated benzyl ether motif . This structural class presents specific environmental persistence risks and requires high-temperature incineration to prevent the release of fluorinated byproducts into the ecosystem.
Critical Safety Data:
| Parameter | Specification |
|---|---|
| Primary Target | 4-((3-Fluorobenzyl)oxy)benzoic acid |
| CAS Number | 405-85-6 (Common) / 1000370-28-4 (Variant) |
| Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity (Chronic) |
| Reactivity | Incompatible with strong oxidizers and strong bases. |
| Disposal Method | High-Temperature Incineration (1100°C+) |
| RCRA Status | Non-RCRA Listed (unless mixed with solvents), but treated as Hazardous Pharmaceutical Waste . |
Hazard Assessment & Containment Protocols
The "Why" Behind the Protocol: Fluorinated aromatics are chemically stable. Standard wastewater treatment (hydrolysis/oxidation) often fails to degrade the fluorobenzyl ring, leading to bioaccumulation. Therefore, drain disposal is strictly prohibited .
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator required if handling micronized powder >100 mg outside a fume hood.
-
Dermal: Double-gloving (Nitrile, min 0.11mm thickness). The outer glove should be changed immediately upon visible contamination.
-
Body: Tyvek® lab coat or equivalent impervious apron to prevent clothes contamination.
B. Spill Response (Solid State)
-
Isolate: Demarcate the area (2-meter radius).
-
Dampen: Do not dry sweep. Cover powder with a chemically compatible absorbent pad dampened with PEG-400 or water to prevent dust generation.
-
Collect: Scoop the damp material into a wide-mouth HDPE jar.
-
Clean: Wipe surface with 0.1M NaOH (to convert the acid to a soluble salt), followed by water, then ethanol.
Step-by-Step Disposal Workflow
This protocol segregates waste based on physical state to optimize incineration efficiency and compliance.
Stream A: Pure Substance & Stock Solutions
-
Container: Amber glass or HDPE (High-Density Polyethylene). Avoid metal containers due to potential acidity of the benzoic acid derivative.
-
Labeling: Must read "Hazardous Pharmaceutical Waste - Incinerate Only" .
-
Additives: If the impurity is in solution, ensure the solvent is compatible. (e.g., If dissolved in DMSO, mark as "Combustible").
Stream B: Contaminated Solids (PPE, Wipes, Consumables)
-
Container: Yellow hazardous waste bag (thick gauge) inside a rigid secondary container.
-
Procedure: All wipes used for cleaning glassware or benchtops must be treated as if they contain the pure compound.
-
Sealing: Goose-neck tie the bag and seal with tamper-evident tape.
Stream C: HPLC Effluent (Liquid Waste)
-
Context: Analytical labs generate liters of mobile phase (Acetonitrile/Water/Formic Acid) containing trace Impurity 9.
-
Segregation: Do not mix with halogenated solvent waste (e.g., Chloroform/DCM) unless unavoidable, as this increases disposal costs.
-
Neutralization: Check pH. If acidic (common in Safinamide HPLC methods), ensure the waste carboy is vented or compatible with acidic organic mixtures.
Visualizing the Disposal Logic
The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating this compound waste streams. Note the strict requirement for incineration across all streams.
Regulatory Compliance & Documentation
US EPA & RCRA Considerations
While this compound is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) under 40 CFR 261.33, it falls under the "Generator Knowledge" rule.
-
Determination: You must classify this as Non-RCRA Regulated Hazardous Waste (unless mixed with ignitable solvents like Acetonitrile, which triggers code D001 ).
-
Manifesting: On the waste manifest, utilize the code "PHARM" or "NON-REG" (depending on state specificities like California's "261" code) but explicitly instruct the TSDF (Treatment, Storage, and Disposal Facility) to Incinerate .
European Waste Catalogue (EWC)
-
Code: 18 01 08 * (Cytotoxic and cytostatic medicines) or 07 05 13 * (Solid wastes containing dangerous substances).
-
Requirement: The presence of the fluorinated ring and biological activity (MAO-B inhibition potential) necessitates classification as "Hazardous" under EU directives.
Final Verification Checklist
Before handing off waste to EHS/Logistics:
References
-
National Center for Biotechnology Information (NCBI). Safinamide Structure and Compound Summary. PubChem.[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Available at: [Link]
-
European Medicines Agency (EMA). Safinamide: European Public Assessment Report - Quality Aspects (Impurities). Available at: [Link]
-
Axios Research. this compound Product Data Sheet (CAS 1000370-28-4).[2] Available at: [Link]
Sources
Personal protective equipment for handling Safinamide impurity 9
Part 1: Executive Safety Summary
Immediate Action Required: Treat Safinamide Impurity 9 as a Potent CNS-Active Compound (OEB 3/4) .
"this compound" is a vendor-specific designation that commonly refers to one of two distinct chemical entities depending on the synthesis pathway:
-
The Dimer Impurity (CAS 1000370-28-4): Safinamide Mesylate Dimer (High molecular weight, likely shares CNS potency with the API).
-
The Benzoic Acid Derivative (CAS 405-85-6): 4-((3-fluorobenzyl)oxy)benzoic acid (Intermediate/Degradant).
Scientific Safety Directive: Due to this ambiguity and the parent compound's (Safinamide) classification as Toxic if Swallowed (H301) , Suspected Reprotoxicant (H361) , and causing Serious Eye Damage (H318) , you must adopt a Fail-Safe Protocol . This guide mandates handling procedures based on the higher-risk OEB 3/4 (Occupational Exposure Band) standard, suitable for potent compounds with reproductive toxicity risks.
Part 2: Hazard Analysis & PPE Logic
Why we choose specific barriers (Causality & Evidence).
The Eye Damage Risk (H318)
Safinamide and its structural analogs are potent organic bases (or acids in the case of the mesylate salt) known to cause irreversible eye damage.
-
The Flaw: Standard safety glasses allow vapors and particulates to bypass the lens via the temporal gaps.
-
The Fix: Indirect-vented chemical goggles or a full-face respirator are mandatory. A face shield alone is insufficient as it does not seal against airborne dust.
Reproductive & CNS Toxicity (H361, H301)
Safinamide is an MAO-B inhibitor.[1][2][3] Impurities retaining the pharmacophore (like the Dimer) can exhibit unexpected potency or off-target effects.
-
The Flaw: Surgical masks or standard N95s offer no protection against vapors and limited protection against ultrafine pharmaceutical dusts (<1 µm).
-
The Fix: Handling must occur within a HEPA-filtered containment device (Powder Containment Hood). If open handling is unavoidable (e.g., equipment failure cleanup), a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required.
Dermal Absorption
-
The Flaw: Single nitrile gloves have micro-pinholes and can degrade upon contact with solubilizing agents (DMSO, Methanol) often used with this impurity.
-
The Fix: Double-gloving with a specific breakthrough-time hierarchy.
Part 3: PPE Selection Matrix
Standardized for OEB 3/4 Handling
| Protection Zone | Required Equipment | Technical Specification (Rationale) |
| Respiratory | Primary: Engineering ControlSecondary: N100/P3 Respirator | Primary: Class II Biosafety Cabinet or Powder Containment Hood.Secondary: If outside hood, use Full-Face P3 respirator. Reason: H361 (Reprotox) requires <0.1% leakage. |
| Ocular | Chemical Goggles | Indirect venting to prevent fogging while blocking dust entry. Reason: H318 (Severe Eye Damage).[2][4] |
| Dermal (Hands) | Double Gloving System | Inner: 0.11mm Nitrile (High dexterity).Outer: 0.14mm Extended Cuff Nitrile (Sacrificial layer).Change outer gloves every 30 mins or immediately after splash. |
| Body | Tyvek® 400 (or equiv.) | Disposable lab coat/coverall with elastic wrists. Reason: Prevents migration of potent dust to street clothes. |
| Footwear | Shoe Covers | Impervious material. Reason: Prevents tracking of API dust out of the lab zone. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation (The "Clean" Zone)
-
Verify Engineering: Ensure the containment hood is drawing face velocity between 0.3 – 0.5 m/s . Check magnehelic gauge.
-
Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before introducing the impurity to the hood to minimize traffic.
-
Static Control: Place an ionizing fan or anti-static bar inside the hood.
-
Scientific Context: Highly potent impurities are often micronized and static-charged. Static discharge can cause powder to "jump" out of weigh boats, leading to inhalation risk.
-
Phase 2: Handling (The "Hot" Zone)
-
Donning: Put on PPE in this order: Shoe covers -> Inner Gloves -> Tyvek Coat -> Respirator/Goggles -> Outer Gloves (taped to sleeves).
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable anti-static spatula . Never reuse spatulas for potent impurities.
-
Technique: Weigh by difference into a tared vial. Do not return excess powder to the stock vial (prevents cross-contamination).
-
-
Solubilization:
-
Add solvent immediately to the weighed solid to achieve a "wet" state (reducing airborne risk).
-
Cap tightly and vortex inside the hood.
-
Phase 3: Decontamination & Doffing
-
Primary Decon: Wipe the exterior of the solution vial with a 10% Sodium Hypochlorite (Bleach) wipe, followed by a water wipe, before removing it from the hood.
-
Mechanism:[5] Oxidizing agents degrade many organic impurities, breaking the pharmacophore.
-
-
Waste: Solid waste (spatulas, weigh boats) goes into a double-bagged biohazard/cytotoxic waste bin inside the hood. Seal before removal.
-
Doffing (Critical Step):
Part 5: Visualizing the Safety Workflow
Figure 1: Critical Control Point workflow for handling this compound. Note the specific decontamination step prior to removing materials from the containment zone.
Part 6: Emergency Response
| Scenario | Immediate Action |
| Ocular Exposure | Do NOT rub. Irrigate immediately at eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (Opthalmology) immediately due to H318 risk. |
| Skin Contact | Remove contaminated clothing.[5][7] Wash skin with soap and copious water .[7] Do not use alcohol (enhances absorption). |
| Spill (<1g) | 1. Evacuate immediate area.2. Don full PPE (including respiratory).3. Cover spill with wet paper towels (to prevent dust).4. Clean with 10% Bleach solution. |
Part 7: References
-
European Chemicals Agency (ECHA). (2025).[2] Safinamide - Substance Information & Classification. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2019). Australian Public Assessment Report for Safinamide. Department of Health. Retrieved from [Link]
-
PubChem. (2025). Safinamide Compound Summary (CID 131682). National Library of Medicine. Retrieved from [Link]
-
Axios Research. (2025). This compound Product Data (CAS 1000370-28-4).[8][9] Retrieved from [Link]
Sources
- 1. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 405-85-6 [chemicea.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound - CAS - 1000370-28-4 | Axios Research [axios-research.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
